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Ytterbium oxide

Cat. No.: B1172374
CAS No.: 12651-43-3
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Description

Ytterbium Oxide (Yb₂O₃) is a versatile rare-earth metal oxide characterized by its chemical stability and a cubic crystal structure . This compound is recognized for its wide bandgap, recently measured at approximately 3.32 eV in nanofiber forms, positioning it as a competitive material to ZnO and TiO₂ for various energy conversion and photocatalytic applications, such as hydrogen evolution reactions . In materials science, Yb₂O₃ is valuable for fabricating advanced nanostructures. Recent methodologies have successfully produced highly crystalline Yb₂O₃ nanofibers via electrospinning techniques, which exhibit large surface areas and homogenous elemental distribution, ideal for enhancing performance in devices like dye-sensitized solar cells . Furthermore, Yb₂O₃ serves as a highly effective additive in surface engineering. Studies demonstrate that incorporating Yb₂O₃ nanoparticles into micro-arc oxidation (MAO) electrolytes significantly improves the performance of ceramic coatings on magnesium alloys. The addition of Yb₂O₃ results in denser, less porous coatings with superior corrosion resistance in harsh environments like natural seawater, acting as a barrier against corrosive ions . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or human use.

Properties

CAS No.

12651-43-3

Molecular Formula

O6SrV2

Origin of Product

United States

Synthetic Methodologies and Fabrication Techniques of Ytterbium Oxide Materials

Solution-Based Synthesis Approaches

Solution-based synthesis methods are widely employed for the production of ytterbium oxide materials due to their ability to yield nanoparticles with controlled characteristics at a relatively low cost. mdpi.com These techniques involve the chemical transformation of precursors in a liquid medium to form the desired oxide.

Hydrothermal and Solvothermal Methods for this compound Nanostructures

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline this compound nanostructures. kmu.edu.trmdpi.com These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. mdpi.comroyalsocietypublishing.org The tunable properties of the solvent under these conditions facilitate the dissolution of precursors and subsequent nucleation and growth of nanoparticles. royalsocietypublishing.org

Key parameters influencing the final product's characteristics include the choice of solvent, temperature, pressure, and reaction time. royalsocietypublishing.org For instance, the morphology of Yb₂O₃ nanostructures can be controlled by the acid used for the dissociation of primary oxides in a microwave-assisted hydrothermal process. mdpi.com The use of acetic acid can lead to the formation of nanosheets, while hydrochloric and nitric acids tend to produce sphere-shaped nanostructures. mdpi.com Continuous-flow hydrothermal synthesis is an emerging technique that allows for scalable and cost-effective production of metal oxide nanoparticles by leveraging the properties of superheated water for rapid precipitation. royalsocietypublishing.org

Synthesis MethodPrecursorsKey ParametersResulting Nanostructure
Microwave-Assisted HydrothermalThis compound, Europium oxide, Acetic acidMicrowave irradiation, calcinationNanosheets (micrometer range, ~50 nm thickness)
Microwave-Assisted HydrothermalThis compound, Europium oxide, Hydrochloric acidMicrowave irradiation, calcinationSphere-shaped nanostructures
Microwave-Assisted HydrothermalThis compound, Europium oxide, Nitric acidMicrowave irradiation, calcinationSphere-shaped nanostructures
HydrothermalYttrium chloride, Hexamethylenetetramine (HMTA)180°C for 24 hoursNanocubes
HydrothermalYttrium chloride, HMTA, Phenol180°C for 24 hoursFlower-shaped nanoparticles

Precipitation Techniques for this compound Particulates

Precipitation is a straightforward and cost-effective method for synthesizing this compound particulates on a large scale. mdpi.comresearchgate.net This technique involves the formation of an insoluble ytterbium-containing precursor from a solution, which is then calcined at high temperatures to yield the oxide. mdpi.comresearchgate.net The properties of the final Yb₂O₃ particles, such as size and morphology, are highly dependent on the reaction conditions.

A direct precipitation reaction can be optimized to produce ytterbium carbonate nanoparticles with average diameters around 40 nm. researchgate.net These nanoparticles can then serve as a precursor for obtaining spherical this compound nanoparticles of less than 35 nm in diameter through thermal decomposition at 650°C. researchgate.net

Co-precipitation is a widely used variation of the precipitation method that allows for the synthesis of doped or mixed-oxide materials with a homogeneous distribution of elements. researchgate.net In this process, multiple metal ions are precipitated simultaneously from a solution. google.com The choice of precipitating agent is crucial; ammonium (B1175870) hydrogen carbonate and ammonium hydroxide (B78521) are commonly used. researchgate.net For example, Yb³⁺:Y₂O₃ nanopowders can be synthesized using a carbonate-precipitation method, resulting in well-dispersed spherical particles. researchgate.net

The citrate (B86180) precipitation method involves the use of citric acid, which can act as a chelating agent to control the particle size and prevent agglomeration. researchgate.net This route can produce homogenous spherical Y₂O₃ nanoparticles by calcining the precursor at 800°C for one hour. mdpi.com

The selection of precursors and the fine-tuning of reaction parameters are critical for controlling the final properties of this compound materials. researchgate.net Common precursors include ytterbium salts like ytterbium nitrate (B79036) and ytterbium chloride. mdpi.com The precipitating agent, pH of the solution, reaction temperature, and aging time all play significant roles. mdpi.com

For instance, in the precipitation of yttria powders, the pH at the end of the reaction significantly affects the size and morphology of both the precursor and the final oxide powder. mdpi.com A lower pH can lead to smaller mean particle sizes and a narrower size distribution. mdpi.com The concentration of the yttrium source can also influence particle size, which tends to decrease as the concentration increases up to a certain point. Optimization of these parameters, sometimes guided by experimental designs like the Taguchi method, is essential for achieving desired particle characteristics. researchgate.net

ParameterEffect on this compound Synthesis
Precipitating Agent Influences the precipitation mechanism and resulting particle morphology. Urea can lead to more spherical particles compared to ammonium hydrogen carbonate.
pH Affects particle size and distribution; a lower final pH can result in smaller particles. mdpi.com
Precursor Concentration Higher concentrations can lead to smaller particle sizes but may increase agglomeration.
Calcination Temperature Determines the conversion of the precursor to the oxide and influences crystallinity and particle size. mdpi.comresearchgate.net
Co-precipitation and Citrate Precipitation Routes

Sol-Gel Processing for this compound Powders and Films

The sol-gel method is a versatile wet-chemical technique used to produce high-purity, homogeneous this compound powders and thin films at relatively low temperatures. researchgate.netshu.ac.ukscirp.org The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. scirp.org This is typically achieved through the hydrolysis and condensation of metal alkoxide or metal salt precursors. scirp.org

This method allows for excellent control over the material's microstructure and composition. Yb₂O₃ can be synthesized using precursors like ytterbium isopropoxide dissolved in an alcohol. The subsequent addition of water initiates hydrolysis and polymerization, leading to the formation of a gel. This gel is then dried and calcined to produce the final oxide material. The sol-gel technique has been successfully used to prepare Yb-doped Y₂O₃ particles and films, as well as more complex systems like the Yb₂O₃-Al₂O₃ system for garnet structures. shu.ac.ukbohrium.com

A specific variation of the sol-gel method is the epoxide-driven synthesis. researchgate.net In this approach, an organic epoxide, such as propylene (B89431) oxide, acts as a proton scavenger, promoting the hydrolysis and condensation of metal salts in an aqueous or alcoholic medium. researchgate.netoptica.org This process is applicable to a wide range of metal oxides and allows for control over the structure and properties of the resulting gel. researchgate.net

For this compound, this method has been used to synthesize porous materials. researchgate.net Citric acid is sometimes added to the reaction mixture to chelate metal cations, prevent precipitation, and reduce the gelation time. researchgate.net The combination of an epoxide and citric acid facilitates the formation of a continuous gel network, which can be processed into aerogels or xerogels upon drying. researchgate.net Heat treatment of these gels, for instance at 600°C, can yield nanoporous cubic Yb₂O₃ networks. researchgate.net

Polyol-Mediated Sol-Gel Systems

The polyol-mediated sol-gel method is a versatile wet-chemistry approach for producing inorganic nanoparticles. mdpi.comnih.gov This process utilizes a polyol, which is a liquid organic compound, to act as both a solvent for the precursor material and a reducing agent. mdpi.com For the synthesis of oxides like this compound, the controlled addition of water is necessary to induce hydrolysis and condensation reactions. nih.gov This method offers several advantages over traditional sol-gel routes, including the use of common ionic salts instead of alkoxides and a broad operating temperature range that facilitates the formation of crystalline oxides. nih.gov

A specific application of this method involves a one-step polyol process to create ultrasmall this compound nanoparticles coated with D-glucuronic acid. researchgate.netresearchgate.net In this procedure, two separate solutions are prepared: one containing ytterbium chloride (YbCl₃·6H₂O) and D-glucuronic acid in triethylene glycol (TEG), and another with sodium hydroxide (NaOH) in TEG. researchgate.net The resulting nanoparticles have an average diameter of approximately 2.1 ± 0.1 nm. researchgate.net Another variation, the microwave-assisted polyol method using diethylene glycol (DEG), has been employed to synthesize sub-micrometer Yb-doped yttrium oxide particles with diameters between 100–150 nm. researchgate.net This technique relies on the rapid and uniform temperature increase from microwave heating and the addition of a hydrolyzing agent at high temperatures to promote fast nucleation and controlled particle growth. researchgate.net

Vapor and Solid-State Deposition Techniques

Vapor and solid-state deposition techniques are pivotal for fabricating high-quality this compound materials in the form of nanofibers and thin films, which are essential for various technological applications.

Electrospinning for this compound Nanofibers

Electrospinning is a straightforward and cost-effective method for producing nanofibers. researchgate.net This technique has been successfully used to fabricate this compound (Yb₂O₃) nanofibers for the first time. researchgate.netscispace.comtubitak.gov.trnih.gov The process involves preparing a homogenous solution, typically by dissolving an ytterbium precursor like ytterbium acetylacetonate (B107027) or ytterbium(III) acetate (B1210297) hydrate (B1144303) (YbAc₃) and a polymer such as cellulose (B213188) acetate or polyacrylonitrile (B21495) (PAN) in a suitable solvent system. researchgate.netscispace.comchemicalbook.com This solution is then subjected to a high voltage, causing the formation of nanofibers that are collected on a grounded target. chemicalbook.com Subsequent heat treatment or calcination removes the polymer template, yielding pure Yb₂O₃ nanofibers. researchgate.netchemicalbook.com

Research has shown that Yb₂O₃ nanofibers produced by this method exhibit a cubic crystal structure. researchgate.netnih.govchemicalbook.com The diameter of these nanofibers can be controlled, with studies reporting diameters of 125 ± 15 nm. researchgate.netnih.gov These nanofibers are composed of smaller nanoparticles, with sizes around 9 ± 2 nm. chemicalbook.com The resulting material has a bandgap of approximately 3.32 eV, making it a promising candidate for various energy applications. researchgate.nettubitak.gov.trchemicalbook.com

Table 1: Electrospinning Parameters for this compound Nanofibers

ParameterValueReference
PrecursorYtterbium acetylacetonate or Ytterbium(III) acetate hydrate (YbAc₃) researchgate.netchemicalbook.com
PolymerCellulose acetate or Polyacrylonitrile (PAN) researchgate.netchemicalbook.com
Voltage15 kV - 18 kV researchgate.netchemicalbook.com
Tip-to-Collector Distance10 cm - 15 cm researchgate.netchemicalbook.com
Syringe Pump Feed Rate1 mL/h scispace.comchemicalbook.com
Calcination Temperature500 °C - 850 °C researchgate.netchemicalbook.com
Resulting Nanofiber Diameter125 ± 15 nm researchgate.netnih.gov
Constituent Nanoparticle Size9 ± 2 nm chemicalbook.com

Atomic Layer Deposition (ALD) of this compound Thin Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of uniform and conformal films with precise thickness control at the atomic level. researchgate.net For Yb₂O₃ thin films, ALD typically involves the sequential exposure of a substrate to a precursor containing ytterbium and an oxygen source, such as ozone (O₃) or water (H₂O). researchgate.netacs.orgharvard.edu

A common precursor for Yb₂O₃ ALD is Yb(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione), used with ozone. researchgate.netresearchgate.net A self-saturating growth, characteristic of the ALD process, has been observed in a temperature window between 300 and 350°C. researchgate.net The resulting films are polycrystalline with a body-centered cubic (BCC) structure. researchgate.net The density of these films is high, around 8.9 to 9.0 g/cm³, and they exhibit a refractive index of approximately 1.9 in the near-infrared region. researchgate.net Other precursors for yttrium oxide (Y₂O₃), a chemically similar material, include yttrium tris(N,N'-diisopropylacetamidinate) [Y(iPr₂amd)₃] with water, which has a wide ALD window from 150 to 280°C and a growth rate of 0.8 Å/cycle. acs.orgharvard.edu Novel liquid precursors like (iPrCp)₂Y(iPr-amd) and tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] have also been developed, offering advantages such as being in a liquid state at room temperature and providing high growth rates. rsc.orgrsc.orgnih.gov

Table 2: ALD Parameters and Properties of Ytterbium and Yttrium Oxide Thin Films

ParameterYb₂O₃Y₂O₃Reference
PrecursorYb(thd)₃Y(iPr₂amd)₃, (iPrCp)₂Y(iPr-amd), Y(sBuCp)₃ researchgate.netacs.orgrsc.orgrsc.org
Oxygen SourceOzone (O₃)Water (H₂O) researchgate.netacs.org
ALD Window300-350°C150-450°C researchgate.netacs.orgrsc.org
Growth Rate-0.06 - 1.7 Å/cycle rsc.orgrsc.orgnih.gov
Film StructurePolycrystalline BCCPolycrystalline Cubic researchgate.netacs.orgrsc.org
Refractive Index~1.9 (near-IR)~1.8 researchgate.netacs.orgharvard.edursc.org
Impurities1.1% H, 0.7% C, 0.08% N< 0.5 at. % C, N researchgate.netacs.orgharvard.edu

Electron Beam Evaporation for this compound Film Fabrication

Electron beam evaporation is a physical vapor deposition (PVD) technique considered highly suitable for producing this compound (Yb₂O₃) thin films. dbc.wroc.pl This method utilizes a high-energy electron beam to vaporize the source material, Yb₂O₃, which then condenses on a substrate to form a thin film. dbc.wroc.plmsesupplies.comresearchgate.net The properties of the resulting films are highly dependent on the deposition conditions, such as substrate temperature and the pressure of the reactive gas (e.g., oxygen) in the chamber. dbc.wroc.plmdpi.com

Films deposited by electron beam evaporation onto heated substrates are absorptionless in the visible and near-infrared spectrum and possess high mechanical resistance and stable optical constants. dbc.wroc.pl The structure of the films can be either amorphous or polycrystalline, depending on the deposition parameters. dbc.wroc.pl For instance, films evaporated onto an unheated substrate at a pressure of 10⁻⁵ Tr are amorphous, while those deposited on a heated substrate (e.g., 250°C) at a higher air pressure (2x10⁻⁴ Tr) exhibit a polycrystalline structure. dbc.wroc.pl Yb₂O₃ is noted for its high melting point of approximately 2,346°C and a density of 9.17 g/cm³, making it a stable material for evaporation processes. msesupplies.comsamaterials.com The technique allows for the fabrication of uniform thin films with precise control over thickness and composition, which is crucial for applications in optical coatings and semiconductor manufacturing. samaterials.com

High-Temperature and Combustion Synthesis Routes

High-temperature and combustion synthesis methods are conventional and widely used for producing crystalline this compound, often starting from precursor compounds.

Solid-State Reaction Methods for this compound

Solid-state reaction is a traditional and scalable method for synthesizing phase-pure this compound (Yb₂O₃) with high crystallinity. stanfordmaterials.com This technique involves the high-temperature heat treatment of precursor materials. stanfordmaterials.com A common approach is the thermal decomposition of ytterbium salts, such as ytterbium oxalate (B1200264) (Yb₂(C₂O₄)₃), at temperatures typically exceeding 1000°C in an air atmosphere for several hours. This process leads to the formation of Yb₂O₃ crystals with the desired cubic C-type structure.

Another variation of the solid-state method involves the controlled oxidation of ytterbium metal. scirp.orgscirp.org In one approach, ytterbium metal is heated under an argon atmosphere with a metal carbonate, like calcium carbonate (CaCO₃), acting as an oxygen source. scirp.orgscirp.orgresearchgate.net By carefully controlling the molar ratio of the reactants and the heat treatment conditions (e.g., 750°C for 4-6 hours), it is possible to synthesize the metastable divalent oxide, YbO, alongside the more stable Yb₂O₃. scirp.orgresearchgate.net The formation of the desired oxide phase in these reactions is often kinetically controlled rather than thermodynamically driven. scirp.orgresearchgate.net Solid-state reactions have also been used to create solid solutions, such as Y₂₋ₓYbₓO₃, by heating mixtures of Y₂O₃ and Yb₂O₃ at temperatures as high as 1400°C for extended periods. d-nb.info

Synthesis of Metastable Ytterbium(II) Oxide (YbO)

Ytterbium is unique among the lanthanides, along with europium, for its ability to form a divalent oxide, YbO, due to its stable electron configuration of (Xe) 4f¹⁴ 6s² in the divalent state. scirp.orgresearchgate.net However, YbO is a metastable phase, with the sesquioxide (Yb₂O₃) being the thermodynamically stable form under normal conditions. aip.org The synthesis of YbO has been a subject of interest, with high-pressure methods being one of the earliest successful approaches. scirp.orgscirp.org

A significant breakthrough in the synthesis of metastable YbO at normal pressure involves the solid-state oxidation of ytterbium metal. scirp.orgscirp.org In this method, Yb metal powder is used as the starting material. researchgate.net The synthesis can be carried out under two primary conditions: heat treatment in an inert argon atmosphere with a metal carbonate as the oxygen source, or under a continuous flow of various gas atmospheres. scirp.orgscirp.org

Research has shown that using calcium carbonate (CaCO₃) as the oxygen source can yield nearly single-phase YbO. scirp.orgscirp.org The reaction is typically conducted in a boron nitride (BN) crucible. vulcanchem.com The molar ratio of the oxygen source to ytterbium metal is a critical parameter. For instance, a CaCO₃/Yb molar ratio of 0.4 has been found to be effective for producing a phase that is close to single-phase YbO. scirp.orgscirp.org The formation of YbO in this process is believed to be kinetically controlled rather than thermodynamically driven, with the evaporation of Yb metal within the crucible playing a crucial role. scirp.orgscirp.orgvulcanchem.com

Influences of Atmosphere and Oxygen Source

The synthesis of ytterbium(II) oxide is highly sensitive to the reaction atmosphere and the choice of oxygen source. scirp.orgscirp.org When using a metal carbonate like CaCO₃ as the oxygen source under an argon atmosphere, the ratio of the carbonate to the ytterbium metal is a key factor in determining the product composition. scirp.org A lower CaCO₃/Yb ratio generally favors the formation of YbO over the more stable Yb₂O₃. scirp.org

The presence of a lid on the reaction crucible also significantly impacts the outcome. scirp.org Experiments conducted with a lid on the BN crucible result in a much higher yield of YbO compared to those without a lid, where the formation of Yb₂O₃ is more prominent. scirp.org This suggests that controlling the partial pressure of the gaseous species within the reaction vessel is essential for stabilizing the metastable YbO phase.

When employing a continuous gas flow method, various gas mixtures such as Ar-O₂, Ar-CO, and Ar-CO₂ have been investigated. scirp.orgscirp.org While an Ar-CO gas mixture has shown the highest YbO content among the tested atmospheres, it consistently results in a mixture of Yb metal, YbO, and Yb₂O₃. scirp.org This indicates that while the atmosphere plays a critical role, achieving a single-phase YbO under these conditions remains a challenge.

The choice of oxygen source is not limited to carbonates. The direct oxidation of ytterbium metal is kinetically controlled, and the co-deposition of an oxidant and metal fluxes, as seen in molecular beam deposition (MBD), can favor the formation of YbO. aip.org Low growth temperatures and carefully controlled fluxes are crucial in this technique to stabilize the monoxide phase. aip.org

Combustion Synthesis for this compound Nanoparticles

Combustion synthesis is a time-efficient method for producing this compound nanoparticles, offering advantages over traditional precipitation techniques by eliminating steps like filtration and drying. diva-portal.org This method can be categorized into solid and solution combustion techniques.

In a typical solution combustion process, a saturated aqueous solution of a ytterbium precursor, such as ytterbium nitrate, is rapidly heated with a fuel. Various fuels can be used, and the process generally results in fine, weakly-agglomerated nanoparticles with an equiaxed morphology. diva-portal.org Flame spray pyrolysis is another combustion-based method where a precursor solution is sprayed into a flame, leading to the formation of nanoparticles. researchgate.net The particle size in this method can be controlled by adjusting parameters like precursor concentration, flame temperature, and residence time. researchgate.net For instance, using ethanol (B145695) as a precursor solution in flame spray pyrolysis has been shown to produce nanoparticles with a fine and smooth structure. researchgate.net

Solid combustion techniques involve the pyrolysis of a solid precursor complex. For example, yttrium hydrazine (B178648) carboxylate complex has been pyrolyzed in air to produce fine yttria powders. The choice of precursor and combustion conditions significantly influences the characteristics of the resulting oxide nanoparticles.

Thermal Decomposition of Ytterbium Precursors

Thermal decomposition of various ytterbium-containing precursors is a widely used method to produce this compound. The properties of the final oxide material are heavily influenced by the nature of the precursor.

Common precursors include ytterbium salts like nitrates, acetates, and oxalates. nih.gov For example, ytterbium carbonate can be thermally decomposed to form this compound and carbon dioxide. Similarly, ytterbium oxalate is a common precursor that, upon heating in air at temperatures between 1000–1300°C for several hours, decomposes to yield phase-pure Yb₂O₃ with a cubic C-type structure.

The thermal decomposition of organometallic complexes is another route. For instance, a precursor gel formed using a chelating agent like citric acid can be calcined to produce this compound. The morphology of the precursor can sometimes be inherited by the final oxide powder, or it can decompose into spherical particles.

The polymer precursor method involves the thermal decomposition of a polymer matrix containing ytterbium ions. scielo.br For example, a polymeric precursor can be prepared using zinc nitrate, ytterbium nitrate, ethylene (B1197577) glycol, and citric acid. scielo.br Thermal analysis of this precursor shows that decomposition occurs in stages, with the crystallization of the oxide structure occurring at temperatures below 500°C. scielo.br

Advanced Structural and Morphological Characterization of Ytterbium Oxide

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) serves as a fundamental tool for probing the crystalline structure of ytterbium oxide. This technique provides detailed information about the phase composition, purity, lattice parameters, and crystallite size of the material.

This compound exhibits polymorphism, existing in different crystal structures depending on the temperature and pressure conditions. The most common and stable form at room temperature is the cubic C-type rare-earth sesquioxide structure. wikipedia.orgheegermaterials.comwikipedia.orgnih.gov This cubic phase belongs to the space group Ia-3 (No. 206). wikipedia.orgcore.ac.ukmaterialsproject.org Below 2000 °C, this compound can also exist in monoclinic (space group C2/m, No. 12) and hexagonal (space group P3m1, No. 164) phases. core.ac.uk

XRD patterns are used to identify these phases by comparing the experimental diffraction peaks with standard data from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card #65-3173 for cubic this compound. researchgate.net The presence of sharp, well-defined peaks in the XRD pattern is indicative of a highly crystalline material. researchgate.net Conversely, the absence of peaks corresponding to other phases or impurities confirms the purity of the synthesized Yb₂O₃. nih.govcambridge.org For instance, studies have used XRD to confirm the formation of the cubic δ-Bi₂O₃ phase as the sole crystalline phase in bismuth yttrium this compound compounds. cambridge.org

Precise determination of the lattice parameters is crucial for understanding the crystal structure of this compound. For the cubic phase, the lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law. The Rietveld refinement method is a powerful computational technique used to refine the crystal structure parameters, including lattice parameters, from powder diffraction data. scielo.brcambridge.orgscielo.brrsc.org This method provides highly accurate values by fitting a calculated diffraction pattern to the experimental data.

Studies have reported varying lattice parameters for cubic Yb₂O₃, which can be influenced by factors such as synthesis method, doping, and temperature. For example, a lattice parameter of a = 10.39 Å was reported in one study. crystallography.net Another source provides a value of a = 9.276 Å for the primitive cell at 296 K. materialsproject.org High-temperature XRD studies have shown that the unit cell parameter increases almost linearly with temperature. osti.gov The Rietveld method has been successfully employed to analyze the structural changes in Yb-doped ZnO nanoparticles, revealing trends in unit cell volume and lattice parameters with increasing dopant content. scielo.brscielo.br

Table 1: Reported Lattice Parameters for Cubic this compound

Lattice Parameter (a) Temperature (K) Reference
10.39 Å Not Specified crystallography.net
9.276 Å (primitive cell) 296 materialsproject.org
10.435 Å Room Temperature osti.gov

This table is interactive. Click on the headers to sort the data.

The broadening of XRD peaks can be used to estimate the average crystallite size of the material. Several methods are employed for this purpose, each with its own assumptions and applicability.

Scherrer Equation: This is the most straightforward method, relating the crystallite size to the full width at half maximum (FWHM) of a diffraction peak, the X-ray wavelength, and the Bragg angle. scielo.brmdpi.com

Williamson-Hall (W-H) Method: This method is considered more accurate than the Scherrer equation because it deconvolutes the contributions of both crystallite size and microstrain to the peak broadening. mdpi.comtandfonline.comresearchgate.net The W-H analysis involves plotting βcosθ/λ versus sinθ/λ, where β is the FWHM, θ is the Bragg angle, and λ is the X-ray wavelength. The crystallite size is determined from the y-intercept of the linear fit. researchgate.net

Cohen-Wagner Method: This is another method for separating size and strain contributions to peak broadening, often used for more detailed analysis.

Studies have shown that the crystallite size of Yb₂O₃ can be tailored by the synthesis conditions. For example, Yb-doped TiO₂ nanoparticles with high crystallinity and sizes ranging from 18-28 nm have been synthesized. scientific.net A comparative analysis of crystallite size using the Scherrer and Williamson-Hall methods for NiO-BCZY composites demonstrated that the W-H method provides a more accurate value by accounting for lattice strain. mdpi.com

Lattice Parameter Determination and Refinement

Electron Microscopy for Morphological and Microstructural Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and microstructure of this compound at the micro- and nanoscale.

SEM provides high-resolution images of the surface topography of a material. It is used to observe the shape, size distribution, and agglomeration of Yb₂O₃ particles. core.ac.ukscirp.orgdiva-portal.org For instance, SEM analysis of Yb₂O₃ pellets sintered at 1600 °C revealed the surface morphology. core.ac.uk In studies of doped yttria, SEM has been used to demonstrate morphological changes with varying particle sizes from 41 to 82 nm. researchgate.net High-resolution SEM (HR-SEM) offers even greater detail of the surface features.

The morphology of Yb₂O₃ nanostructures can be significantly influenced by the synthesis route. For example, Yb/Eu doped Y₂O₃ nanostructures produced using different acids resulted in varied morphologies, from nanosheets to sphere-shaped structures, as observed by SEM. mdpi.comresearchgate.net

TEM provides even higher magnification and resolution than SEM, allowing for the visualization of the internal structure of materials. TEM is used to determine the size, shape, and crystallinity of Yb₂O₃ nanoparticles. diva-portal.orgresearchgate.nettandfonline.com For example, TEM images of Y₂O₃ nanoparticles have shown mostly cuboidal shapes with sizes around 35 ± 10 nm. researchgate.net In another study, the crystallite size of Y₂O₃ nanoparticles was determined to be approximately 18 ± 5 nm by TEM. jksus.org

High-Resolution TEM (HR-TEM) can resolve the atomic lattice of a crystalline material, providing direct evidence of its crystalline nature. jmst.orgmdpi.com The observation of clear lattice fringes in HR-TEM images confirms the high crystallinity of Yb₂O₃. researchgate.netuit.no HR-TEM has also been instrumental in identifying defect clusters and nanophase structures in multicomponent rare-earth-oxide-doped materials. nasa.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound Yb₂O₃
Bismuth Oxide Bi₂O₃
Zinc Oxide ZnO
Titanium Dioxide TiO₂
Yttrium Oxide Y₂O₃
Nickel Oxide NiO
Barium Cerate Zirconate Yttrate Ba(Ce,Zr,Y)O₃
Ytterbium Orthoferrite YbFeO₃
Ytterbium Cobalt Gallium Oxide YbCoGaO₄
Ytterbium Cobalt Oxide YbCoO₃

This table is interactive. Click on the headers to sort the data.

Elemental Mapping and Compositional Analysis (e.g., EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful technique used to confirm the elemental makeup of this compound materials. This analysis is often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to correlate elemental data with morphology. researchgate.netmdpi.com

EDX analysis of this compound samples consistently confirms the presence of ytterbium (Yb) and oxygen (O) as the primary constituent elements. researchgate.netrap-proceedings.orgnih.gov For instance, in the characterization of Yb₂O₃ nanofibers, EDX spectra revealed distinct X-ray signals for Yb and O, with a calculated chemical composition of Yb₂.₁₉O₂.₈₁, which is very close to the theoretical stoichiometry. scispace.comnih.gov Similarly, EDX analysis of Yb₂O₃ thin films deposited on silicon nanowires confirmed the presence of Yb, O, and Si. rap-proceedings.org

Elemental mapping, an extension of the EDX technique, provides a visual representation of the spatial distribution of elements across a sample. Studies on Yb₂O₃ nanofibers have shown that Yb and O are homogeneously distributed throughout the nanofiber structure. scispace.comnih.gov This uniformity is crucial for applications where consistent material properties are required. In the analysis of more complex structures, such as ytterbium germanide thin films, EDX mapping has been used to identify the distribution of Yb, Ge, Si, and O, revealing distinct layers and precipitates, including a surface layer of Yb₂O₃. aip.org

Table 1: Representative EDX Findings for this compound This table is interactive. Click on headers to sort.

Sample Type Detected Elements Key Finding Reference(s)
Yb₂O₃ Nanofibers Yb, O Homogeneous distribution of elements; near-stoichiometric composition (Yb₂.₁₉O₂.₈₁). scispace.com, nih.gov
Yb₂O₃/SiNWs Yb, O, Si Confirmed the elemental composition of the deposited film and substrate. rap-proceedings.org
Yb₂O₃-containing thin film Yb, Ge, Si, O Identified a layered structure with Yb₂O₃ on the topmost surface. aip.org
Yb₂O₃-doped Nanocomposites Yb, O, Zn, Ce Confirmed the presence of all expected metal oxides in the composite. researchgate.net

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for probing the vibrational, electronic, and chemical states of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is employed to identify the characteristic vibrational modes within a material's structure. For this compound, the most significant feature in the FTIR spectrum is the absorption band corresponding to the Yb-O bond vibration. This peak is consistently observed in the lower wavenumber region, typically between 560 and 580 cm⁻¹. researchgate.net

In studies of bare Yb₂O₃ nanoparticles and nanofibers, a prominent peak is reported around 560-575 cm⁻¹, which is assigned to the Yb-O stretching vibration. scispace.comresearchgate.net The presence of this band confirms the formation of the oxide. scielo.br In more complex nanocomposites containing Yb₂O₃, this characteristic peak remains identifiable. For example, in a ZnO–CeO₂–Yb₂O₃ nanocomposite, the vibrational band for Yb₂O₃ was observed at 565 cm⁻¹. researchgate.net Similarly, in a composite with ZnO and Pr₂O₃, the Yb-O bond vibration was detected at 562 cm⁻¹. researchgate.net

Often, a broad absorption band is also seen at higher wavenumbers, around 3440 cm⁻¹, which is attributed to the O-H stretching of adsorbed water molecules on the surface of the nanoparticles. researchgate.net

Table 2: Key FTIR Vibrational Modes for this compound This table is interactive. Click on headers to sort.

Wavenumber (cm⁻¹) Assignment Sample Context Reference(s)
~560 - 580 Yb-O bond stretching Bare Yb₂O₃, Yb₂O₃ Nanofibers researchgate.net, scispace.com
565 Yb-O bond vibration ZnO–CeO₂–Yb₂O₃ Nanocomposite researchgate.net
562 Yb-O bond vibration ZnO–Pr₂O₃–Yb₂O₃ Nanocomposite researchgate.net
~3440 -OH stretching Bare Yb₂O₃ Nanoparticles (adsorbed moisture) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical States

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rms-foundation.ch For this compound, XPS is crucial for confirming the +3 oxidation state of ytterbium and for analyzing the surface chemistry. scispace.comtubitak.gov.tr

The high-resolution XPS spectrum for the Yb 4d core level is a key diagnostic region. In Yb₂O₃, the Yb 4d signal is split into spin-orbit components, 4d₅/₂ and 4d₃/₂. The Yb³⁺ state presents a characteristic peak for the Yb 4d₅/₂ component around 184.4-186.5 eV. scispace.comaip.org The analysis of Yb₂O₃ nanofibers showed the Yb 4d₅/₂ and 4d₃/₂ peaks centered at 184.4 eV and 198.8 eV, respectively, confirming the Yb³⁺ valence state. scispace.comnih.gov In some cases, the complexity of the Yb³⁺ 4d spectrum arises from the coupling between the 4d hole and the 4f electrons, leading to multiple peaks. researchgate.net

The O 1s core level spectrum is also analyzed. In Yb₂O₃ films, the O 1s peak can often be deconvoluted into multiple components. A primary peak around 529.5-530.6 eV is typically assigned to the lattice oxygen in the Yb-O bonds of stoichiometric Yb₂O₃. researchgate.net Additional peaks at higher binding energies (e.g., ~531.5 eV) can be attributed to non-lattice oxygen, such as in oxygen-deficient regions or surface hydroxyl groups. scispace.com

Table 3: XPS Binding Energies for this compound This table is interactive. Click on headers to sort.

Core Level Binding Energy (eV) Assignment Reference(s)
Yb 4d₅/₂ 184.4 - 186.5 Yb³⁺ in Yb₂O₃ aip.org, scispace.com
Yb 4d₃/₂ 198.8 Yb³⁺ in Yb₂O₃ scispace.com, nih.gov
O 1s ~529.5 - 530.6 Lattice Oxygen (Yb-O) scispace.com, researchgate.net
O 1s ~531.5 Non-lattice Oxygen (e.g., defects, hydroxyls) scispace.com

Ultraviolet Photoemission Spectroscopy (UPS) for Electronic Structure at Surfaces

UPS is a technique used to investigate the electronic structure of materials, particularly the valence band region and the work function at the surface. nih.gov Studies using UPS have been critical in determining the properties of Yb₂O₃ as an electron injection material in electronic devices. aip.org

UPS measurements have revealed that this compound possesses an extremely low work function. One study reported the work function of Yb₂O₃ to be 2.42 eV, which is notably lower than that of its pure metallic form, Yb⁰ (2.64 eV). aip.org This low work function is advantageous for facilitating electron injection in devices like organic light-emitting diodes (OLEDs). aip.org

Further UPS analysis of the interface between Yb₂O₃ and an organic electron transport layer has shown that the Fermi level of the metal oxide becomes pinned to the lowest unoccupied molecular orbital (LUMO) of the organic material. aip.org This pinning effect leads to the formation of an interface with an ultra-low barrier for electron injection. aip.org In a study of Yb₂.₇₅C₆₀, UPS spectra showed a wide valence band centered approximately 0.8 eV below the Fermi level and indicated the material's semiconducting nature due to the absence of a Fermi edge. aps.org

Raman Spectroscopy for Phonon Modes and Lattice Dynamics

Raman spectroscopy is a non-destructive technique that probes the vibrational modes (phonons) of a material, providing a fingerprint of its crystal structure and lattice dynamics. osti.govaps.org For the cubic C-type structure of Yb₂O₃, group theory predicts 22 Raman active modes (4A₉ + 4E₉ + 14T₉), though typically fewer are observed experimentally. researchgate.net

Experimental Raman spectra of Yb₂O₃ powder at ambient conditions show several distinct peaks. researchgate.net A very strong and prominent band is consistently observed around 360-390 cm⁻¹. researchgate.netresearchgate.net This band is often assigned to a combination of A₉ and T₉ (or F₉) modes. researchgate.netoptica.org Other reported Raman modes for Yb₂O₃ are found at various positions, including ~133 cm⁻¹, ~308 cm⁻¹, and ~470 cm⁻¹. researchgate.net The high-frequency Raman peaks are generally attributed to oxygen displacement modes. researchgate.net

The technique is sensitive enough to distinguish between different phases and can be used to study phase transitions under high pressure. researchgate.netrsc.orgrsc.org Theoretical calculations of the Raman spectra for different polymorphs of Yb₂O₃ (cubic, monoclinic, and hexagonal) show distinct patterns, allowing for phase identification. rsc.org

Table 4: Experimentally Observed Raman Peaks for Cubic Yb₂O₃ This table is interactive. Click on headers to sort.

Raman Shift (cm⁻¹) Assignment/Note Reference(s)
~133 A₉/T₉ mode researchgate.net
~308 T₉ mode researchgate.net
~360 - 390 Strongest peak, A₉ + T₉ modes researchgate.net, researchgate.net, researchgate.net
~470 Oxygen displacement mode researchgate.net
~612 Oxygen displacement mode researchgate.net

Other Advanced Characterization Techniques

While the focus is on the aforementioned techniques, it is important to note that a comprehensive characterization of this compound often involves complementary methods. X-ray Diffraction (XRD) is universally used to determine the crystal structure, phase purity, and crystallite size of Yb₂O₃ materials. rap-proceedings.orgnih.govscispace.comtubitak.gov.tr For instance, XRD patterns are used to confirm the cubic bixbyite structure (space group Ia-3) of Yb₂O₃. scispace.comnih.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) are employed for direct visualization of the morphology, particle size, and crystalline lattice fringes. scispace.comtubitak.gov.tr HR-TEM has been used to measure the interplanar spacing in Yb₂O₃ nanofibers, with a measured value of 3.04 Å corresponding to the (222) crystallographic plane, which corroborates XRD findings. scispace.comnih.gov

Nitrogen Adsorption-Desorption for Surface Area and Porosity

Nitrogen adsorption-desorption analysis is a fundamental technique for characterizing the porous structure of materials like this compound. undip.ac.id This method provides detailed information regarding the specific surface area, pore volume, and pore size distribution. undip.ac.id The analysis is based on the principle of physisorption, where nitrogen gas molecules adhere to the surface of the material at cryogenic temperatures. chemrxiv.org

The Brunauer-Emmett-Teller (BET) method is commonly applied to the adsorption data to calculate the specific surface area. undip.ac.id The shape of the nitrogen adsorption-desorption isotherm can reveal the nature of the porosity. According to the IUPAC classification, a Type IV isotherm is characteristic of mesoporous materials (pore size 2-50 nm), often exhibiting a hysteresis loop which is associated with capillary condensation within the mesopores. undip.ac.idmatec-conferences.org The Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution from the desorption branch of the isotherm. undip.ac.id

For instance, in studies of mixed rare earth oxide aerogels containing this compound, nitrogen adsorption-desorption isotherms have been used to track changes in surface area and porosity after different heat treatments. researchgate.net The data typically show how calcination at increasing temperatures can affect the porous structure of the material.

Below is a table representing typical data obtained from nitrogen adsorption-desorption analysis for a porous material.

ParameterValueUnit
BET Surface Area12.510m²/g
Total Pore Volume0.070cm³/g
Average Pore Diameter (BJH)7.78nm

Note: This table is representative of data for a mesoporous material and may not reflect specific values for pure this compound without experimental data.

Photon Correlation Spectroscopy (PCS) for Particle Size Distribution in Suspensions

Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is a non-invasive technique used to determine the size distribution of small particles in a suspension. uni-luebeck.desolids-solutions.com The method is based on measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. solids-solutions.comepfl.ch Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity. solids-solutions.com

This technique is particularly useful for characterizing the hydrodynamic diameter of nanoparticles, such as this compound, when dispersed in a liquid medium. uni-luebeck.de The measurements can provide the average particle size and a polydispersity index (PDI), which indicates the breadth of the particle size distribution. solids-solutions.com For accurate results, the sample suspension must be dilute and stable, and it is often necessary to filter the solvent to avoid interference from dust particles. epfl.ch

In the analysis of silica-supported this compound nanocomposites, PCS has been employed to determine the size of agglomerated particles in an aqueous medium, with sizes observed in the range of 200 to 850 nm. researchgate.net

The following table illustrates the kind of data generated from a PCS measurement.

ParameterValue
Mean Hydrodynamic Diameter (d₅₀)576.3 nm
Polydispersity Index (PDI)< 0.2

Note: The values in this table are illustrative. The d₅₀ value is based on a study of yttrium powders, and the PDI is a general representation of a relatively monodisperse sample. worldscientific.com

X-ray Fluorescence Spectrometry (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a powerful and non-destructive analytical technique for determining the elemental composition of materials. osti.gov The method involves bombarding the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, the energies of which are unique to each element.

XRF is widely used for the compositional analysis of mixed oxide powders, including those containing ytterbium. jchemlett.com It can be used to quantify major, minor, and trace elements. jchemlett.com For accurate quantitative analysis, it is often necessary to use calibration standards with matrices similar to the sample to account for inter-element effects. jchemlett.com

For example, an XRF method has been developed to determine the concentration of other rare earth oxide impurities, such as holmium, erbium, thulium, and lutetium oxides, in a high-purity this compound matrix. osti.gov The analytical lines for each element are carefully selected to avoid spectral interference. mdpi.com For instance, the Yb Lα₁ line is often chosen for ytterbium analysis. mdpi.com

A representative table of XRF analysis results for impurities in this compound is shown below.

Impurity OxideConcentration Range (%)
Holmium Oxide (Ho₂O₃)0.005 - 1.0
Erbium Oxide (Er₂O₃)0.005 - 1.0
Thulium Oxide (Tm₂O₃)0.005 - 1.0
Lutetium Oxide (Lu₂O₃)0.005 - 1.0
Yttrium Oxide (Y₂O₃)0.005 - 1.0

Note: This table is based on the concentration ranges specified in a study on the determination of rare earth impurities in this compound. osti.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two complementary thermal analysis techniques that provide information about the thermal stability and phase transitions of materials. labmanager.comparticletechlabs.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems by observing mass loss events. labmanager.comparticletechlabs.com

DSC, on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com It is used to identify and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. ri.seresearchgate.net

Simultaneous Thermal Analysis (STA) instruments can perform TGA and DSC measurements concurrently on the same sample, providing a comprehensive understanding of its thermal behavior. ri.se These analyses can reveal, for example, the temperatures at which this compound undergoes phase transitions or the thermal decomposition profile of composite materials containing this compound.

The table below summarizes the types of information that can be obtained from TGA and DSC analysis.

Analysis TechniqueMeasured PropertyInformation Obtained
TGA Mass ChangeThermal Stability, Decomposition Temperature, Compositional Analysis
DSC Heat FlowMelting Point, Crystallization Temperature, Glass Transition, Enthalpy of Transitions

Note: This table provides a general overview of the capabilities of TGA and DSC.

Investigations into Electronic, Optical, and Spectroscopic Properties of Ytterbium Oxide Systems

Electronic Band Structure Studies

The electronic structure of ytterbium oxide (Yb₂O₃) is a subject of considerable research interest due to its influence on the material's optical and electrical properties, which are crucial for its various applications.

Photoemission and absorption spectroscopy are powerful techniques to probe the occupied and unoccupied electronic states, respectively, providing a comprehensive picture of the electronic band structure of materials like this compound.

X-ray absorption spectroscopy (XAS) provides complementary information about the unoccupied electronic states, i.e., the conduction band. XAS at the O K-edge and Yb N₄,₅-edge is used to probe the empty states of various orbital characters. osti.govaps.org In Yb:S-FAP, XAS results demonstrated that dipole-allowed Yb 4d → 4f transitions and weakly allowed 5p → 4f transitions are enhanced with the formation of Yb³⁺-O²⁻ complexes. osti.gov The study of the conduction band electronic states in YbInCu₄ through temperature-dependent soft X-ray absorption spectroscopy at the Cu 2p₃/₂ edge revealed shifts in the main absorption peak, suggesting a shift in the Fermi level of the conduction band-derived density of states. aps.org

The band gap energy (E_g) is a fundamental property of a semiconductor or insulator, determining its optical and electronic characteristics. For this compound, various studies have reported a range of band gap values, which can be influenced by the material's form (bulk, thin film, or nanoparticle) and synthesis method.

For nanocrystalline Yb₂O₃ nanofibers, optical measurements and calculations have determined a direct band transition type with a band-gap value of 3.32 eV. scispace.comnih.gov This was estimated by analyzing the optical absorption spectra using the Kubelka-Munk equation and Tauc's plot. scispace.comnih.gov Another study on nanocrystalline thin layers of cubic Y₂O₃ reported a band gap of 5.76 eV for direct allowed interband transitions, which is slightly smaller than the bulk value of 6.0 eV. arxiv.org This difference is attributed to surface effects, including the splitting of energy levels and broadening of the valence and conduction bands. arxiv.org For monoclinic Y₂O₃ films, the band gap was determined to be 6.12 eV. arxiv.org In some classifications of rare-earth oxides, Yb₂O₃ is considered to have a lower E_g of 4.4 eV, corresponding to transitions from the valence band to empty f-levels below the conduction band. researchgate.net

The determination of whether the band gap is direct or indirect is crucial for optoelectronic applications. For a direct band gap material, the top of the valence band and the bottom of the conduction band occur at the same momentum (k-vector), allowing for efficient light emission. In contrast, indirect band gap materials require the involvement of a phonon to conserve momentum during an electronic transition, making them less efficient light emitters. Studies on Yb₂O₃ nanofibers have indicated a direct band transition. scispace.comnih.gov The type of band gap can be determined by analyzing the emission spectra as a function of excitation energy using X-ray emission spectroscopy (XES). ebrary.net

Band Gap Properties of this compound Systems
Material SystemBand Gap (eV)Transition TypeReference
Yb₂O₃ Nanofibers3.32Direct scispace.comnih.gov
Cubic Y₂O₃ Thin Film5.76Direct arxiv.org
Monoclinic Y₂O₃ Thin Film6.12Direct arxiv.org
Yb₂O₃ (Class C RE Oxide)4.4- researchgate.net

The behavior of the Fermi level at the interface between this compound and other materials is critical for the performance of electronic devices. Fermi level pinning refers to the phenomenon where the Fermi level at a semiconductor surface is fixed at a certain energy level within the band gap, regardless of the work function of the contacting metal. google.com This can significantly impact the Schottky barrier height and the efficiency of charge injection.

Studies on the this compound/organic semiconductor interface have shown that the Fermi level of the metal oxide can be pinned to the lowest unoccupied molecular orbital (LUMO) of the electron transport layer. aip.orgaip.org This pinning leads to the formation of a cathode interface with an extremely low electron injection barrier, which is highly beneficial for organic light-emitting diodes (OLEDs). aip.orgaip.org

The work function, which is the minimum energy required to remove an electron from a solid to a point immediately outside its surface, is another crucial parameter for device applications. This compound has been found to possess a remarkably low work function of 2.42 eV, which is even lower than that of its metallic form, Yb (2.64 eV). aip.orgaip.org This low work function facilitates electron injection in OLEDs. aip.org Investigations into the yttrium/germanium interface have shown that adatom-induced band bending occurs in the initial stages of growth, while metal-induced gap states lead to strong Fermi level pinning at greater yttrium thicknesses. researchgate.net While not directly about this compound, this study highlights the complex interfacial phenomena that can influence Fermi level pinning. The concept of extrinsic Fermi level pinning has been observed at the Ta-Al₂O₃ interface, where an interfacial layer is suggested as the source of pinning due to dipoles originating from Ta-O chemical bonds. aps.org

Determination of Band Gap Energy and Transition Types

Optical Absorption and Luminescence Phenomena

This compound and materials doped with ytterbium exhibit interesting optical absorption and luminescence properties, making them suitable for a wide range of applications, including lasers, amplifiers, and optical sensors.

The luminescence of ytterbium is typically centered in the near-infrared (NIR) region. The simple energy level scheme of the Yb³⁺ ion, consisting of a ²F₇/₂ ground state and a ²F₅/₂ excited state, results in a single, broad emission band around 1 µm. nih.gov However, the exact emission characteristics can be influenced by the host material, co-dopants, and the presence of different ytterbium oxidation states (Yb²⁺ or Yb³⁺).

In Yb³⁺-doped titanate-germanate glasses, the emission spectrum consists of three peaks centered at 980 nm, 1030 nm, and 1070 nm, corresponding to the main ²F₅/₂ → ²F₇/₂ laser transition. nih.gov The intensity of the luminescence band is enhanced with increasing titanium dioxide concentration. nih.gov In some cases, cooperative luminescence, where two excited Yb³⁺ ions interact to produce a single photon of higher energy, can be observed. This results in visible emission, for example, a bright blue emission at around 478 nm under 976 nm laser diode excitation in LiYb(MoO₄)₂ phosphor. researchgate.net

The presence of Yb²⁺ ions can also lead to visible luminescence. In Yb-doped YAG single crystalline films, emission bands with maxima at 480 nm and 580 nm are attributed to the 5d-4f transitions of Yb²⁺ ions. functmaterials.org.ua In contrast, emission bands at 330 nm and 500 nm are associated with transitions from a charge transfer state to the ²F₇/₂ and ²F₅/₂ states of Yb³⁺ ions, respectively. functmaterials.org.ua The photodarkening phenomenon in ytterbium-doped laser materials is linked to a charge transfer process that changes the ytterbium ion from trivalent to divalent, leading to the formation of color centers that cause optical loss. diva-portal.org

Luminescence Characteristics of Ytterbium-Containing Systems
Material SystemExcitation Wavelength (nm)Emission Peak(s) (nm)Associated Transition/PhenomenonReference
Yb³⁺:Titanate-Germanate Glass-980, 1030, 1070²F₅/₂ → ²F₇/₂ nih.gov
LiYb(MoO₄)₂ Phosphor976~478Cooperative Luminescence researchgate.net
Yb²⁺:YAG FilmX-ray480, 5805d-4f (Yb²⁺) functmaterials.org.ua
Yb³⁺:YAG FilmX-ray330, 500Charge Transfer → ²F₇/₂, ²F₅/₂ (Yb³⁺) functmaterials.org.ua

Fluorescence decay measurements provide valuable insights into the dynamics of excited states and the efficiency of luminescence processes. The luminescence lifetime (τ) is the average time an electron spends in the excited state before returning to the ground state. This parameter is sensitive to the local environment of the luminescent ion and can be affected by non-radiative decay processes.

In ceria nanomaterials doped with ytterbium, the luminescence decay kinetics of the Yb³⁺ emission were found to become slower upon cooling from room temperature to 4 K. rsc.org This was indicated by an increase in the luminescence decay time from 441.7 µs at room temperature to 612.4 µs at 4 K. rsc.org The analysis of time-resolved emission data using techniques like parallel factor analysis (PARAFAC) can deconvolve the data into the luminescence decay kinetics and emission spectra of different ytterbium species within the host material. rsc.org

The kinetics of upconversion luminescence in NaYF₄:Yb³⁺/Tm³⁺ nanoparticles have been studied to understand the energy transfer mechanisms. mdpi.com The rise and decay times of the luminescence are dependent on the concentrations of the sensitizer (B1316253) (Yb³⁺) and activator (Tm³⁺) ions. mdpi.com For yttrium oxide nanoparticles doped with erbium and ytterbium, an increase in the ytterbium concentration leads to a decrease in the rise and decay times for the erbium luminescence. mdpi.com The decay character of luminescence can also be complex, often consisting of multiple exponential components, which can be influenced by processing conditions and temperature. annualreviews.org For instance, in Eu-doped YSZ, the luminescence decay often consists of a fast and a slow component. annualreviews.org The investigation of fluorescence decay can be challenging due to phenomena like reabsorption and amplified spontaneous emission, which can distort the measured decay curves. optica.org

Up-conversion and Down-conversion Processes in Doped this compound

This compound systems, when co-doped with other rare-earth ions, exhibit significant up-conversion and down-conversion luminescence, processes that are critical for applications like lasers, solar cells, and lighting. optica.orgresearchgate.netresearchgate.net Up-conversion involves the absorption of two or more lower-energy photons to emit a single higher-energy photon, while down-conversion, or quantum cutting, is the process where one high-energy photon is converted into two or more lower-energy photons. researchgate.netaip.orggoogle.com

In many systems, the Ytterbium ion (Yb³⁺) acts as an efficient sensitizer due to its simple two-level electronic structure and large absorption cross-section around 980 nm. optica.orghalide-crylink.com In up-conversion processes, Yb³⁺ absorbs incident photons and transfers the energy to a nearby activator ion, such as Erbium (Er³⁺), Thulium (Tm³⁺), or Praseodymium (Pr³⁺). optica.orgacs.orgdbc.wroc.pl For example, in Er³⁺/Yb³⁺ co-doped systems, the high absorption cross-section of Yb³⁺ and the efficient energy transfer to Er³⁺ lead to a significant enhancement in up-conversion efficiency. dbc.wroc.pl The energy transfer from Yb³⁺ populates the excited states of the activator ion, leading to visible light emission. acs.orgresearchgate.net In Tm³⁺/Yb³⁺ co-doped La₂O₃-TiO₂-ZrO₂ glasses, increasing the Yb³⁺ concentration enhances the up-conversion luminescence by improving the energy transfer to Tm³⁺ and reducing energy loss. optica.org The mechanism often involves a sequence of ground-state absorption (GSA) and excited-state absorption (ESA) steps or energy transfer up-conversion (ETU). dbc.wroc.plresearchgate.net

Down-conversion is particularly promising for enhancing the efficiency of silicon solar cells. researchgate.netoptica.org In this process, a donor ion absorbs a high-energy photon (e.g., a blue or UV photon) and transfers the energy to two neighboring Yb³⁺ ions. optica.orgrsc.org The Yb³⁺ ion is an ideal acceptor for down-conversion because its only excited state, ²F₅⸝₂, is located at approximately 10,000 cm⁻¹, which is about half the energy of the excited states of several donor ions like Pr³⁺, Tb³⁺, or Ce³⁺. aip.orgoptica.org This allows one absorbed visible photon to be "cut" into two near-infrared (NIR) photons emitted by Yb³⁺ at around 980 nm, an energy that closely matches the bandgap of silicon. aip.orgresearchgate.net For instance, in Pr³⁺/Yb³⁺ co-doped glasses, Pr³⁺ acts as a broadband sensitizer in the blue spectral range (415-505 nm), and the subsequent energy transfer to Yb³⁺ can achieve a theoretical quantum efficiency of up to 183%. optica.org Similarly, cooperative energy transfer from Ce³⁺ to Yb³⁺ in Ca₂SiO₄ phosphors has been demonstrated, where the emission intensity of Yb³⁺ increases with its concentration up to a certain point, indicating efficient down-conversion. researchgate.net

Absorption Cross-Section and Emission Cross-Section Analysis

The absorption and emission cross-sections are fundamental parameters that determine the laser performance and optical efficiency of ytterbium-doped materials. cambridge.orgstanfordmaterials.com These cross-sections are strongly dependent on the host material. optica.org The Yb³⁺ ion's simple electronic structure, with only a ground state (²F₇⸝₂) and one excited state (²F₅⸝₂), eliminates issues like excited-state absorption that can affect other laser ions. halide-crylink.comoptica.org

The absorption spectrum of Yb³⁺-doped oxides is typically characterized by a strong peak around 975-980 nm, which is ideal for pumping with commercial InGaAs laser diodes. optica.orgrp-photonics.com The absorption cross-section (σ_abs) quantifies the probability of a photon being absorbed. For example, in Yb³⁺-doped Tantalum Pentoxide (Ta₂O₅) waveguides, the peak absorption cross-section at 975 nm was measured to be 2.75 ± 0.17 x10⁻²⁰ cm². soton.ac.uk In various silicate (B1173343) and borate (B1201080) crystals, peak absorption cross-sections are notably high, which is favorable for efficient diode pumping. optica.org

The emission cross-section (σ_em) is a measure of the probability of stimulated emission and is crucial for predicting laser gain. optica.org It can be calculated from the absorption spectrum using methods like the reciprocity method or the Füchtbauer–Ladenburg formula. optica.orgsoton.ac.uk In Yb³⁺:Ta₂O₅, the peak emission cross-section was estimated to be 2.9 ± 0.7x10⁻²⁰ cm² at 975 nm. soton.ac.uk The host lattice significantly influences the width and intensity of the emission bands. optica.orgrp-photonics.com For instance, Yb³⁺:YAG, a common laser crystal, has its main emission peak around 1030 nm, while in germanosilicate glass fibers, the emission is broader. rp-photonics.com

Below is a table summarizing the absorption and emission cross-sections for Yb³⁺ in various oxide host materials based on reported research findings.

Host MaterialPeak Absorption Wavelength (nm)Peak Absorption Cross-Section (10⁻²⁰ cm²)Peak Emission Wavelength (nm)Peak Emission Cross-Section (10⁻²⁰ cm²)Reference
Y₂SiO₅ (YSO)~9783.1 (Ec)~1035
Ca₂Al₂SiO₇ (CAS)~9791.8~10501.3 optica.org
SrY₄(SiO₄)₃O (SYS)~9772.7~10302.7 optica.org
Y₃Al₅O₁₂ (YAG)~941, 968~0.7~1030~2.0 rp-photonics.com
YVO₄~985~3.0~1020~1.5 rp-photonics.com
Ta₂O₅9752.759752.9 soton.ac.uk
Germanosilicate Glass~975~1.0~1030~1.1 rp-photonics.com

Spectroscopic Probes of Ytterbium Ion Environment in Oxide Lattices

Spectroscopic techniques are powerful tools for probing the local environment of Ytterbium (Yb³⁺) ions within oxide host lattices. The interaction between the Yb³⁺ ion and the surrounding crystal field of the host material directly influences its electronic energy levels, which is reflected in its absorption and emission spectra. optica.orguni-hamburg.de Analysis of these spectra provides detailed information about the symmetry of the crystallographic site occupied by the Yb³⁺ ion, the strength of the crystal field, and the nature of the electron-phonon coupling. uni-hamburg.deresearchgate.net

Crystal Field Splitting and Energy Level Analysis

In a host crystal, the electric field created by the surrounding ions (the crystal field) lifts the degeneracy of the free Yb³⁺ ion's electronic energy levels. optica.orgresearchgate.net The ground state manifold, ²F₇⸝₂, splits into four sublevels (Kramers doublets), and the excited state manifold, ²F₅⸝₂, splits into three. optica.org The magnitude of this splitting is a critical parameter for laser applications. A large splitting of the ground state is desirable for creating a quasi-three-level laser system, which can reduce reabsorption losses and improve laser efficiency. optica.orgresearchgate.net

Low-temperature spectroscopy is often employed to precisely determine the energies of these Stark levels, as it minimizes thermal broadening of the spectral lines. uni-hamburg.deresearchgate.net For instance, absorption and photoluminescence spectra recorded at 8 K for Yb³⁺ in GdScO₃ allowed for the determination of its crystal field energy level splitting. researchgate.net The study found that the highest sublevel of the ²F₇⸝₂ ground state was 710 cm⁻¹ above the lowest sublevel, facilitating laser operation. researchgate.net In a study of various ytterbium-doped silicate and borate crystals, the crystal-field splitting of the ytterbium manifolds was found to be large, ranging from over 800 cm⁻¹ to as high as 970 cm⁻¹ in Yb:CAS. optica.orgoptica.org

The following table presents the experimentally determined energy levels for Yb³⁺ in different oxide crystal hosts.

Host CrystalSite SymmetryManifoldEnergy Levels (cm⁻¹)Reference
Y₂SiO₅ (YSO)C₁²F₇⸝₂0, 290, 560, 785 optica.org
²F₅⸝₂10215, 10605, 10820 optica.org
Ca₂Al₂SiO₇ (CAS)S₄²F₇⸝₂0, 560, 715, 970 optica.org
²F₅⸝₂10240, 10410, 10920 optica.org
SrY₄(SiO₄)₃O (SYS)C₁²F₇⸝₂0, 360, 570, 750 optica.org
²F₅⸝₂10230, 10460, 10810 optica.org
GdScO₃Cₛ²F₇⸝₂0, 260, 480, 710 researchgate.net
²F₅⸝₂10232, 10498, 10942 researchgate.net
Y₂O₃C₂²F₇⸝₂0, 440, 617, 785 researchgate.net
²F₅⸝₂10294, 10734, 10884 researchgate.net

Impact of Doping on Spectroscopic Characteristics

Co-doping this compound with other ions, or doping Yb³⁺ into various host lattices, has a profound impact on its spectroscopic characteristics. This is a key strategy for tailoring materials for specific applications by modifying properties like luminescence intensity, energy transfer efficiency, and spectral bandwidth. optica.orgacs.orgrp-photonics.com

The choice of co-dopant is crucial for enabling processes like up-conversion and down-conversion. As discussed in section 4.2.3, sensitizer ions like Yb³⁺ can absorb pump energy and efficiently transfer it to activator ions (e.g., Er³⁺, Tm³⁺), significantly enhancing the activator's emission. optica.orgdbc.wroc.plcambridge.org The concentration of the dopant ions plays a critical role; for example, increasing Yb³⁺ concentration in a co-doped system generally enhances energy transfer, but excessive concentration can lead to quenching effects where the luminescence intensity decreases. optica.orgresearchgate.net

The host material itself acts as a dopant environment that dictates the fundamental spectroscopic properties. The composition of the host glass or crystal affects the local environment around the Yb³⁺ ion, influencing its absorption and emission cross-sections, fluorescence lifetime, and the degree of spectral broadening. cambridge.orgoptica.org For instance, in borate glasses, modifying the composition by adding Nb₂O₅ can lead to a red shift in the emission peak and an increase in the absorption cross-section. cambridge.org Similarly, doping ZnO with Yb³⁺ ions enhances the near-band-edge emission of the zinc oxide host. researchgate.net The introduction of certain dopants can also alter the crystal structure itself, which in turn modifies the spectroscopic output. d-nb.info For example, adding BiF₃ during the growth of LiYF₄:Yb³⁺ crystals was found to suppress the reduction of Yb³⁺ to Yb²⁺, preventing luminescence quenching and leading to more homogeneous optical properties. mdpi.com

Crystal Chemistry, Phase Transitions, and Defect Engineering in Ytterbium Oxide

Polymorphism and Crystallographic Structures of Ytterbium Oxide

This compound (Yb₂O₃) exhibits polymorphism, meaning it can exist in different crystal structures depending on the conditions of temperature and pressure. core.ac.uk The most common polymorphs are the cubic, monoclinic, and hexagonal phases. core.ac.ukresearchgate.net

Cubic (C-type Bixbyite) Phase Structure

At ambient conditions, this compound crystallizes in the cubic C-type bixbyite structure. wikipedia.orgmpg.deosti.gov This structure belongs to the space group Ia-3 and is characterized by a body-centered cubic (BCC) lattice. core.ac.ukchemicalbook.com The unit cell contains 16 formula units of Yb₂O₃. core.ac.ukmpg.de

The C-type bixbyite structure is related to the fluorite structure, with one-quarter of the anion sites vacant. wikipedia.org This leads to two distinct coordination environments for the ytterbium cations (Yb³⁺). core.ac.ukwikipedia.org Both cation sites are six-coordinate, but they are not perfect octahedra. wikipedia.org Specifically, there are eight centrosymmetric cation sites with C₃ᵢ symmetry and 24 non-centrosymmetric sites with C₂ symmetry. core.ac.ukmpg.de In the C-type structure of the related yttrium oxide (Y₂O₃), which is often used as a model, the Y1 atoms are surrounded by six oxygen atoms at an equal distance, while the Y2 atoms have three pairs of neighboring oxygen atoms at different distances. chemicalbook.com This arrangement results in a network of structural oxygen vacancies. chemicalbook.comresearchgate.net

Recent studies have confirmed that Yb₂O₃ maintains the C-type bixbyite structure up to its melting point when heated in both oxygen and argon atmospheres, which contradicts some earlier reports suggesting a transition to a hexagonal phase before melting. osti.gov

Interactive Data Table: Crystallographic Data for Cubic this compound

ParameterValueReference
Crystal SystemCubic core.ac.ukwikipedia.org
Space GroupIa-3 (No. 206) core.ac.ukwikipedia.org
Lattice Parameter (a)~10.435 Å aip.org
Formula Units per Cell (Z)16 core.ac.ukmpg.de
Cation Coordination6 (non-octahedral) wikipedia.org

Monoclinic and Hexagonal Polymorphic Forms

Under high pressure, this compound undergoes phase transitions to monoclinic and hexagonal structures. researchgate.netaip.org The monoclinic phase, also known as the B-type structure, has the space group C2/m (No. 12) and contains six formula units per unit cell. core.ac.ukmpg.de The hexagonal phase, or A-type structure, belongs to the space group P-3m1 (No. 164) with one formula unit per cell. core.ac.ukresearchgate.net

The transition from the cubic to the monoclinic phase is a first-order reconstructive transition, which is irreversible. mpg.deaip.org In contrast, the subsequent transition from the monoclinic to the hexagonal phase is a reversible displacive transition. aip.org

Interactive Data Table: Crystallographic Data for Monoclinic and Hexagonal this compound

PhaseCrystal SystemSpace GroupFormula Units per Cell (Z)Reference
Monoclinic (B-type)MonoclinicC2/m (No. 12)6 core.ac.ukmpg.de
Hexagonal (A-type)HexagonalP-3m1 (No. 164)1 core.ac.ukresearchgate.net

Phase Transition Studies in this compound

High-Pressure and High-Temperature Phase Transitions

In situ synchrotron X-ray diffraction studies have revealed the sequence of phase transitions in this compound under high pressure. The transition from the cubic (C-type) to the monoclinic (B-type) structure begins at approximately 11.2 GPa and is complete by about 28.1 GPa. aip.org This transition is accompanied by a significant volume collapse of about 8.1%. aip.org

Further increases in pressure lead to a transition from the monoclinic to the hexagonal (A-type) phase, starting at around 22.7 GPa. aip.org The monoclinic and hexagonal phases can coexist over a range of pressures. aip.org Upon release of pressure, the hexagonal phase reverts to the monoclinic structure, but the monoclinic phase does not transform back to the cubic phase, indicating the irreversible nature of the initial C → B transition. aip.org

Some studies using high-pressure Raman spectroscopy have reported slightly different transition pressures. For instance, one study observed the C → B transition starting at 12 GPa, and a subsequent C → A transition beginning at 26 GPa, with the B and A phases coexisting up to 44 GPa. aip.org Another Raman study reported a direct C → A structural transition above 20.6 GPa. aip.org These variations may be attributed to different experimental conditions, such as the pressure-transmitting medium used. aip.org

High-temperature studies have shown that the cubic phase of Yb₂O₃ is stable up to its melting point, with no evidence of a transition to a hexagonal phase at high temperatures, contrary to some earlier phase diagrams. osti.gov

Thermodynamic Considerations of Phase Stability

The stability of the different polymorphs of this compound is governed by thermodynamic principles, primarily the Gibbs free energy of each phase under given conditions of temperature and pressure. A phase transition occurs when the Gibbs free energy of another phase becomes lower than that of the current phase.

The enthalpy of formation (ΔfH⦵298) for cubic this compound is approximately -1814.600 kJ/mol, and its standard molar entropy (S⦵298) is 133.05 J/mol·K. wikipedia.org The Gibbs free energy of formation (ΔfG⦵) is -1726.844 kJ/mol. wikipedia.org

Calorimetric studies on the related yttria (Y₂O₃) system have shown that metastable polymorphs in bulk form can become stable at the nanoscale due to lower surface energies. acs.org For yttria, the enthalpy of the monoclinic to cubic phase transformation is -21.8 ± 3.2 kJ/mol for coarse materials. acs.org Based on high-pressure XRD experiments, the enthalpy for the cubic to monoclinic transition in Yb₂O₃ has been determined to be 37.0 kJ/mol, and for the monoclinic to hexagonal transition, it is 17.4 kJ/mol. aip.org The phase transition between two phases is controlled by both the energy barrier of the transition and the difference in the lattice energy of the two phases. aip.org

Doping and Substitutional Chemistry in this compound Lattices

The crystal lattice of this compound can be modified by introducing dopant atoms, which substitute for the Yb³⁺ ions. This process, known as doping or substitutional chemistry, is employed to tailor the material's properties for specific applications.

For example, doping Yb₂O₃ with terbium (Tb³⁺) has been shown to influence its structural and photoluminescent properties. dergipark.org.tr The substitution of smaller Yb³⁺ ions with larger Tb³⁺ ions leads to an expansion of the crystal lattice, which can be observed as a shift in the X-ray diffraction peaks. dergipark.org.tr This doping can also affect the crystallite size and introduce lattice strain. dergipark.org.tr

In another application, this compound is used as a dopant itself. For instance, co-doping zirconia (ZrO₂) with yttria (Y₂O₃) and ytterbia (Yb₂O₃) can enhance the phase stability of the zirconia ceramic at high temperatures. nih.gov The incorporation of Yb³⁺ ions into the zirconia lattice influences the content of the tetragonal phase and its tetragonality. nih.gov

The choice of dopant and its concentration can significantly alter the electronic and optical properties of the host material. For instance, doping indium oxide (In₂O₃) with ytterbium can suppress the formation of oxygen vacancies due to the stronger Yb-O bond compared to the In-O bond. mdpi.com This leads to an increase in the optical bandgap of the material. mdpi.com Similarly, doping bismuth ferrite (B1171679) (BiFeO₃) with ytterbium induces noticeable lattice distortion, which in turn improves the material's electrical resistivity and ferroelectric properties. aip.org

The formation of solid solutions, such as Y₂-ₓYbₓO₃, has also been achieved through methods like mechanochemical synthesis. d-nb.info In this system, the solid solution maintains the Y₂O₃ structure, with YbO₆ and YO₆ octahedra building the lattice. d-nb.info

Defect Formation and Engineering in Doped Systems

The introduction of dopant ions into the this compound (Yb₂O₃) lattice is intrinsically linked to the formation of various types of defects. The process of doping itself can be considered a form of defect engineering, as it intentionally introduces impurity defects to modify the material's properties. The type and concentration of these defects can be further controlled through the selection of dopant ions, their concentration, and post-synthesis processing conditions.

Even with isovalent doping (e.g., substituting Yb³⁺ with another trivalent lanthanide ion), the mismatch in ionic radii can create strain in the lattice, which can be considered a type of defect. This strain can influence the local environment of the dopant ions and affect the material's properties.

Oxygen vacancies are a common type of defect in oxide materials, and their concentration can be influenced by doping. In some systems, doping can either suppress or enhance the formation of oxygen vacancies. For example, in Indium-Zinc-Oxide (IZO) thin film transistors, doping with Yb has been shown to effectively reduce the formation of deep-level oxygen vacancies, leading to improved electrical stability. rsc.org

The formation of defect complexes is another important aspect of defect engineering in doped systems. These complexes consist of two or more point defects that are bound together. For example, in Yb-doped perovskites, the formation of a (2Yb_Pb + V_Pb)^0 defect complex, where two Yb ions substitute for lead (Pb) ions and are associated with a lead vacancy, is believed to be crucial for the quantum cutting process. aps.org

The engineering of defects in doped Yb₂O₃ and related materials can be achieved through various strategies:

Control of Dopant Concentration: The concentration of the dopant directly influences the concentration of impurity-related defects.

Aliovalent Doping: The use of dopants with a different valence state from the host cation can be a powerful tool for creating specific types of charge-compensating defects.

Control of Synthesis Atmosphere: The oxygen partial pressure during synthesis and annealing can significantly affect the concentration of oxygen vacancies. Annealing in a reducing atmosphere can increase the number of oxygen vacancies, while annealing in an oxidizing atmosphere can decrease them.

Co-doping: The introduction of a second dopant can be used to create specific defect structures or to modify the effects of the primary dopant.

By carefully controlling these parameters, it is possible to engineer the defect structure of doped Yb₂O₃ to optimize its performance for specific applications.

Structural Defects and Their Influence on Material Behavior

Structural defects, which are deviations from the perfect, ordered arrangement of atoms in a crystal lattice, play a crucial role in determining the physical and chemical properties of this compound (Yb₂O₃) and its doped derivatives. These defects can be point defects (vacancies, interstitials, substitutional atoms), line defects (dislocations), planar defects (grain boundaries, stacking faults), or volume defects (voids, precipitates). The presence and nature of these defects can significantly influence the material's optical, electrical, mechanical, and thermal behavior.

Point Defects:

Oxygen Vacancies: These are common defects in oxide materials and can be created during synthesis, particularly under reducing conditions. In Yb₂O₃, oxygen vacancies can act as charge traps and can influence the material's conductivity and luminescence properties. For instance, in ytterbium titanate (Yb₂Ti₂O₇), oxygen vacancies have been found to stabilize a quantum spin liquid phase. nih.gov The elimination of these vacancies through annealing in oxygen can lead to a transition to a ferromagnetic ground state. nih.gov

Cation Vacancies and Interstitials: These defects are less common than oxygen vacancies but can also be present, particularly in non-stoichiometric Yb₂O₃.

Substitutional Defects: As discussed in the context of doping, the intentional introduction of foreign atoms onto the lattice sites of Yb³⁺ or O²⁻ is a form of point defect that is fundamental to tailoring the material's properties.

Line Defects (Dislocations):

Dislocations are one-dimensional defects that can be introduced during crystal growth or by mechanical deformation. They can act as scattering centers for phonons and electrons, thereby affecting thermal and electrical conductivity. In ceramics, dislocations can also play a role in plastic deformation at high temperatures.

Planar Defects:

Grain Boundaries: In polycrystalline Yb₂O₃ ceramics, grain boundaries are interfaces between adjacent crystal grains with different crystallographic orientations. These boundaries can act as sites for dopant segregation and can scatter light, which is a critical consideration for transparent ceramics. The presence of pores at grain boundaries can be particularly detrimental to optical transparency.

Stacking Faults: These are interruptions in the normal stacking sequence of crystallographic planes. The presence of stacking faults can be an indicator of structural disorder and can affect the electronic and optical properties of the material. nafosted.gov.vn

Influence on Material Properties:

Optical Properties: Structural defects can act as non-radiative recombination centers, which can quench luminescence and reduce the efficiency of phosphors and laser materials. Defects can also create new energy levels within the band gap, leading to absorption or emission at different wavelengths. For example, the presence of Yb²⁺ ions, which can be considered a defect in Yb³⁺-based systems, has been shown to have a significant negative impact on the cooling potential of Yb-doped silica (B1680970) fibers due to increased absorption and quenching of Yb³⁺ ions. optica.org

Electrical Properties: Defects such as oxygen vacancies can introduce charge carriers, thereby increasing the electrical conductivity of the material. In some cases, defects can also act as trapping sites for charge carriers, which can be detrimental to the performance of electronic devices.

Mechanical Properties: The presence of defects such as dislocations and grain boundaries can influence the mechanical strength, hardness, and fracture toughness of Yb₂O₃ ceramics. For example, the controlled introduction of nanoscale oxide particles in tungsten-titanium (B1601823) alloys can pin dislocations and improve the material's resistance to irradiation damage. d-nb.info

Thermal Properties: Defects can scatter phonons, which are the primary carriers of heat in insulating materials like Yb₂O₃. This scattering can reduce the thermal conductivity of the material.

Theoretical and Computational Approaches to Ytterbium Oxide Systems

Density Functional Theory (DFT) for Electronic Structure Predictions

Density Functional Theory (DFT) has emerged as a powerful computational quantum mechanical modeling method to investigate the electronic structure of materials like ytterbium oxide. arxiv.orgresearchgate.netmit.eduacs.orgmdpi.comacs.org DFT calculations allow for the prediction of various electronic properties by mapping the many-body problem of interacting electrons onto a simpler problem of non-interacting electrons moving in an effective potential.

Recent DFT studies on ytterbium single-atom catalysts have demonstrated the ability to modulate the electronic structure of the active center by varying nitrogen coordination, aiming to enhance catalytic performance. acs.orgacs.org Furthermore, DFT has been employed to study the electronic structure of ytterbium-doped materials, providing insights into how the introduction of ytterbium ions alters the band structure and density of states. mdpi.com

Calculation of Local Densities of States

The local density of states (LDOS) provides information about the contribution of different atoms and orbitals to the electronic states at specific energy levels. aps.org In the context of this compound, calculating the LDOS is crucial for understanding the nature of chemical bonding and the electronic interactions between ytterbium, oxygen, and any present dopants.

For instance, in a study of MgYb₂S₄, the calculated partial densities of states revealed a covalent nature for the material, with the top of the valence band and the bottom of the conduction band being dominated by ytterbium states. Similarly, for yttrium oxide (Y₂O₃), which shares structural similarities with Yb₂O₃, tight-binding calculations have been used to determine local densities of states, showing that the quasi-octahedral environment of the yttrium atoms leads to the splitting of their d levels. aps.orgaps.org These calculations also highlighted the hybridization of oxygen p orbitals with the d states of the metal atoms. aps.org

Simulation of Valence and Conduction Band Broadening

Theoretical modeling, often based on DFT, can simulate the broadening of the valence and conduction bands, which is a key feature observed in the electronic structure of materials. arxiv.orgresearchgate.net This broadening can arise from several factors, including the splitting of energy levels due to the crystal field and the presence of surface states. arxiv.org

In studies of nanocrystalline yttrium oxide thin layers, DFT-based simulations have demonstrated significant broadening of the valence and conduction bands, which is in agreement with experimental X-ray photoelectron and photoluminescence spectra. arxiv.orgresearchgate.net The splitting of energy levels, particularly at the surface of the material, contributes to this broadening. arxiv.org Uniaxial expansion of the Y₂O₃ lattice was found to increase the bandgap and narrow the valence band, while compression had the opposite effect. arxiv.org

Molecular Dynamics and Monte Carlo Simulations for Structural Properties

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to investigate the structural properties and dynamic processes in materials like this compound. mdpi.comresearchgate.netpreprints.orgmst.eduresearchgate.netresearchgate.netacs.orgogu.edu.trcapes.gov.br MD simulations solve Newton's equations of motion for a system of interacting atoms, providing insights into the time evolution of the system, including structural arrangements and defect dynamics. mdpi.comresearchgate.netpreprints.orgmst.eduacs.org MC simulations, on the other hand, use random sampling to explore the configuration space of a system and determine its equilibrium properties. researchgate.netresearchgate.netogu.edu.trcapes.gov.br

MD simulations have been successfully applied to study the structural properties and displacement cascades in ytterbium titanate pyrochlore (B1171951) (Yb₂Ti₂O₇), a material with a related structure to this compound. mdpi.comresearchgate.netpreprints.orgmst.edu These simulations have been used to compute lattice constants and threshold displacement energies, providing insights into the material's radiation damage resistance. mdpi.comresearchgate.netpreprints.orgmst.edu The results have shown that the lattice constant is proportional to the ionic radius of the constituent cations. researchgate.net Furthermore, MD simulations have revealed that the number of defects created during irradiation is proportional to the energy of the primary knock-on atoms. mdpi.comresearchgate.netpreprints.org

Monte Carlo simulations have been utilized to assess the radiation shielding properties of glasses containing this compound. researchgate.netresearchgate.netogu.edu.trcapes.gov.brcapes.gov.br These simulations can calculate parameters such as the mass attenuation coefficient and the effective atomic number, which are crucial for evaluating the performance of radiation shielding materials. researchgate.net

Thermodynamic Modeling of this compound Formation and Stability

Thermodynamic modeling provides a framework for understanding the formation and stability of this compound under various conditions. Key thermodynamic parameters such as the standard enthalpy of formation (ΔfH⦵₂₉₈), standard molar entropy (S⦵₂₉₈), and Gibbs free energy of formation (ΔfG⦵) are crucial for these assessments.

The standard enthalpy of formation for solid Yb₂O₃ at 298.15 K is approximately -1814.6 kJ/mol. wikipedia.orgchemister.ru The standard molar entropy is about 133.05 J/mol·K, and the Gibbs free energy of formation is around -1726.8 kJ/mol. wikipedia.orgchemister.ru These values indicate that the formation of Yb₂O₃ from its constituent elements is a thermodynamically favorable process under standard conditions.

Theoretical calculations have also been used to explore the possibility of forming metastable phases like ytterbium (II) oxide (YbO). scirp.org The standard Gibbs free energy change for the reaction Yb + Yb₂O₃ → 3YbO is close to zero, suggesting that YbO could exist as a metastable phase. scirp.org Thermodynamic data for Yb₂O₃ has been used in these calculations to assess the feasibility of synthesizing YbO under different conditions. scirp.org

Table 1: Thermodynamic Properties of Ytterbium (III) Oxide

Property Value Unit
Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) -1814.6 kJ/mol
Standard Molar Gibbs Energy of Formation (ΔfG⦵) -1726.7 kJ/mol
Standard Molar Entropy (S⦵₂₉₈) 133.1 J/(mol·K)
Molar Heat Capacity at Constant Pressure (Cp) 115.4 J/(mol·K)

Note: Data sourced from various chemical handbooks and databases. chemister.ru

Prediction of Spectroscopic Parameters via Computational Methods (e.g., Point-Charge Electrostatic Models)

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound and related materials. optica.orgresearchgate.netaps.orgscispace.com The point-charge electrostatic model, for instance, is a theoretical approach used to calculate the crystal-field splitting of the energy levels of rare-earth ions like Yb³⁺ in a host crystal lattice. optica.orgresearchgate.netaps.org

This model treats the surrounding ions as point charges, creating an electrostatic potential that lifts the degeneracy of the free-ion energy levels. optica.orgaps.org By adjusting the effective charges of the ligands, this model can be used to analyze crystal field excitation spectra obtained from techniques like neutron scattering. aps.org This approach has been successfully applied to rare-earth pyrochlore oxides to obtain a universal point-charge model that describes a large family of related materials. aps.org

For ytterbium-doped materials, these calculations are crucial for understanding the absorption and emission spectra, which are fundamental to their application in lasers. optica.org The crystal-field splitting of the Yb³⁺ ion's ²F₇/₂ ground state and ²F₅/₂ excited state determines the laser's operating wavelength and efficiency. optica.org Theoretical calculations based on the point-charge electrostatic model have shown that materials with distorted host sites and low point symmetry can lead to large crystal-field splittings, which is desirable for achieving efficient laser operation. optica.org

Computational Studies on Defect States and Impurity Effects

Computational studies are essential for understanding the nature of defect states and the influence of impurities in this compound. researchgate.netresearchgate.netrsc.org These studies often employ first-principles calculations, such as those based on DFT, to investigate the formation energies, electronic structures, and stability of various point defects, including vacancies, interstitials, and antisite defects. mit.eduaps.orgresearchgate.net

In yttria (Y₂O₃), a material structurally similar to Yb₂O₃, first-principles studies have shown that oxygen vacancies, oxygen interstitials, yttrium vacancies, and yttrium interstitials can be stable depending on the Fermi level and chemical potential conditions. aps.org Under low oxygen chemical potential, oxygen vacancies are the dominant defect type. aps.org The presence of defects can introduce energy levels within the band gap, influencing the material's electronic and optical properties. researchgate.net

The introduction of impurities, or dopants, can also significantly alter the properties of this compound. Computational studies can predict how different dopants will affect the structural and electronic properties. For example, in yttria doped with cerium, DFT calculations have shown that the incorporation of Ce³⁺ ions can lead to a transition from an insulator to a semiconductor. frontiersin.org Similarly, studies on ytterbium-doped materials investigate how the dopant ions are incorporated into the host lattice and how they influence the material's properties. researchgate.net In the context of ytterbium titanate, diffuse neutron scattering has been used to determine that oxygen vacancies can stabilize a spin liquid phase, while the "stuffing" of titanium sites with ytterbium suppresses it. d-nb.infoarxiv.org

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
Aluminum Oxide Al₂O₃
Cerium(III) Oxide Ce₂O₃
Magnesium Sulfide MgS
Oxygen O₂
Ytterbium Yb
Ytterbium (II) Oxide YbO
Ytterbium (III) Oxide Yb₂O₃
Ytterbium Titanate Yb₂Ti₂O₇

Simulation of External Stimuli Effects (e.g., Strain) on Electronic Structure

Theoretical and computational approaches are crucial for understanding how external stimuli, such as mechanical strain, influence the electronic structure of this compound (Yb₂O₃). While direct computational studies focusing exclusively on strain effects in Yb₂O₃ are not extensively detailed in public literature, significant insights can be drawn from high-pressure simulation studies, which inherently involve lattice strain, and from analogous studies on chemically similar rare-earth oxides like yttrium oxide (Y₂O₃).

High-pressure studies on Yb₂O₃ reveal that strain can induce significant structural phase transitions, which in turn alter the electronic properties. For instance, applying pressure can cause Yb₂O₃ to transition from its natural cubic (C-type) structure to monoclinic (B-type) and then to hexagonal (A-type) phases. aip.orgcore.ac.uk These structural transformations are a direct consequence of the lattice accommodating the applied strain. A study using in situ synchrotron angle-dispersive x-ray diffraction found that the reconstructive phase transition from cubic to monoclinic Yb₂O₃ begins at 11.2 GPa, with a significant volume collapse of about 8.1%. aip.org A subsequent transition to a hexagonal phase starts at 22.7 GPa. aip.org Such dramatic changes in crystal symmetry and volume under strain are intrinsically linked to modifications in the electronic band structure.

Computational simulations on yttrium oxide (Y₂O₃), a material with comparable physical and chemical properties, have explored the effects of extrinsic compression and expansion. arxiv.orgarxiv.org These simulations demonstrated the remarkable stability of the electronic structure of nanocrystalline Y₂O₃ even when subjected to significant strain. arxiv.orgarxiv.org This suggests that while extreme strain, such as that induced by high pressure, can cause phase transitions, more moderate levels of strain might not significantly alter the fundamental electronic properties like the bandgap. arxiv.org

First-principles calculations, often based on Density Functional Theory (DFT), are the primary tools for these simulations. By computationally applying strain—either biaxial (as in thin films on a mismatched substrate) or hydrostatic (uniform pressure)—researchers can model the response of the crystal lattice. berkeley.edu These models can then be used to calculate the resulting electronic band structure, density of states (DOS), and other electronic parameters. For example, in many perovskite oxides, biaxial strain has been shown to tune the band gap by altering bond lengths and angles, which directly affects the orbital overlap between atoms. berkeley.edupolyu.edu.hk

The table below summarizes the findings from high-pressure experiments on Yb₂O₃, which serve as a proxy for understanding the effects of compressive strain.

Interactive Data Table: Pressure-Induced Phase Transitions in this compound

Transition Pressure (GPa)Phase TransitionVolume Collapse (%)Crystal System ChangeReference
11.2Cubic (C-type) → Monoclinic (B-type)~8.1%Cubic → Monoclinic aip.org
22.7Monoclinic (B-type) → Hexagonal (A-type)Not specifiedMonoclinic → Hexagonal aip.org

These findings underscore the profound impact that external strain can have on the structural and, by extension, electronic properties of this compound. While the electronic structure of Yb₂O₃ may exhibit stability under moderate strain, significant compressive forces can overcome energy barriers to induce phase transformations, leading to new material states with different electronic characteristics. aip.orgarxiv.org

Advanced Functional Applications of Ytterbium Oxide

Catalytic and Photocatalytic Applications

Ytterbium oxide's utility in catalysis is multifaceted; it functions effectively as a catalyst, a promoter, and a stable support material. Its high surface basicity, oxygen ion mobility, and the ability of ytterbium to exist in both +2 and +3 oxidation states are key to its catalytic and electrochemical redox characteristics. researchgate.net These properties allow it to play a crucial role in a variety of chemical transformations, including hydrogenation, hydrocarbon conversion, and the degradation of pollutants.

This compound is an increasingly important material in the quest for efficient hydrogen production through water splitting. Studies have consistently shown that ytterbium-based or ytterbium-doped oxide materials enhance photoactivity in hydrogen evolution reactions (HER). scispace.comnih.gov The incorporation of this compound can significantly boost the performance of electrocatalysts and photocatalysts designed for this purpose.

A notable example is the development of a Mo–CoP/Yb₂O₃ heterostructured electrocatalyst. acs.org In this system, the inclusion of this compound was found to enhance the catalyst's hydrophilicity, which increases water adsorption and potentially aids in the water-splitting process. acs.org The synergistic effect between the Mo-doped CoP and the Yb₂O₃ heterostructure also regulates the electronic structure and facilitates electron transfer, which are critical for improving HER activity. acs.org

In photocatalytic systems, SiC-doped Yb₂O₃ nanofibers have demonstrated significant performance in hydrogen evolution. erdogan.edu.tr The addition of biotemplates like cellulose (B213188) and chitosan (B1678972) to the Yb₂O₃/SiC catalyst dramatically increased hydrogen production rates, highlighting the role of morphology and surface interaction in catalytic efficiency. erdogan.edu.tr Research has also explored an iron-incorporated yttrium oxide/yttrium phosphide (B1233454) nanorod catalyst, which showed excellent bifunctional activity for both the oxygen evolution reaction (OER) and HER in alkaline solutions. rsc.org For the HER, this catalyst achieved a low overpotential of 19 mV at a current density of 10 mA cm⁻². rsc.org

Table 1: Performance of this compound-Based Catalysts in Hydrogen Evolution Reactions

Catalyst System Application Key Finding Hydrogen Production Rate / Overpotential Source(s)
Yb₂O₃/SiC Nanofibers Photocatalytic HER Bare Yb₂O₃ showed moderate activity. 818 µmol g⁻¹ erdogan.edu.tr
Chitosan-Yb₂O₃/SiC Photocatalytic HER Chitosan biotemplate significantly enhanced performance. 4084 µmol g⁻¹ erdogan.edu.tr
Cellulose-Yb₂O₃/SiC Photocatalytic HER Cellulose biotemplate also boosted hydrogen production. 3346 µmol g⁻¹ erdogan.edu.tr
Mo–CoP/Yb₂O₃ Alkaline HER Yb₂O₃ incorporation improves hydrophilicity and electron transfer. N/A acs.org

This compound plays a significant role in the catalytic hydrogenation of carbon monoxide (CO), a key process for producing methanol (B129727) and other valuable chemicals. Research has shown that a binary catalyst system of copper and this compound is highly effective for this reaction. researchgate.net The performance of this catalyst is heavily dependent on its morphology, which can be controlled by the preparation conditions. researchgate.net

In the petrochemical industry, this compound serves as a valuable catalyst in crucial hydrocarbon conversion processes such as alkylation and cracking. samaterials.comsfa-oxford.comgoodfellow.com These reactions are fundamental to oil refining, where they are used to transform fractions of crude oil into more valuable products with higher octane (B31449) numbers, such as gasoline and diesel. samaterials.com The use of ytterbium-based catalysts in these processes can lead to improved yields and enhanced product quality. samaterials.comsfa-oxford.com

The catalytic activity of this compound in this context is part of a broader application of rare earth elements in refining. samaterials.comsfa-oxford.com Zeolite-containing catalysts, which are widely used for alkylation, are often modified with lanthanide elements to optimize performance. For instance, zeolite catalysts in the CaLnHX form have been studied for the alkylation of isobutane (B21531) with butylenes. lidsen.com While not exclusively about ytterbium, this highlights the established role of lanthanides in creating active sites for these transformations. This compound's exceptional catalytic activity, thermal stability, and corrosion resistance make it particularly suitable for the high-temperature and harsh environments characteristic of oil and gas refining operations. samaterials.com

This compound's versatility in catalysis is evident in its dual role as both a stable support material and an active catalytic component or promoter.

As a Catalyst Support: this compound and the closely related yttrium oxide (Y₂O₃) are recognized as effective supports for metal catalysts. rsc.org A key application is in yttria-stabilized zirconia (YSZ), which is a significant catalyst carrier. rsc.org The addition of yttrium oxide to zirconia stabilizes its metastable tetragonal phase, which has a high surface area and shows promising combustion properties. rsc.org The nature of the support material governs the dispersion, oxidation state, and thermal stability of the active metal species deposited on it. rsc.org For instance, when yttrium oxide is used as a support for nickel (Ni) and ruthenium (Ru) catalysts in CO₂ methanation, it has been shown to increase the active surface area and the dispersion of the metal particles. ekb.eg

As an Active Component or Promoter: this compound also functions as an active species that directly participates in or promotes catalytic reactions. In the copper-ytterbium oxide system for CO hydrogenation, Yb₂O₃ is an integral part of the binary catalyst, working in synergy with copper to create active sites. researchgate.net Similarly, in yttrium oxide-modified Cu/ZnO/Al₂O₃ catalysts for CO₂ hydrogenation, the yttria component helps prevent the aggregation of copper nanoparticles and improves the reducibility of Cu²⁺ species, which are precursors to the active Cu⁰ sites. rsc.org In more complex heterostructures, such as Mo–CoP/Yb₂O₃ for the hydrogen evolution reaction, the this compound component enhances the catalyst's affinity for water, thereby facilitating the reaction. acs.org Furthermore, ytterbium compounds are often considered more potent catalysts than their other lanthanide counterparts for various organic transformations. rsc.org

This compound is a promising material for environmental remediation through the photocatalytic degradation of organic pollutants in water. The primary challenge for many photocatalysts, like titanium dioxide, is their wide band gap, which limits their activity to the UV portion of the solar spectrum. google.com Doping other semiconductor materials with ytterbium or creating ytterbium-based composites can narrow the band gap, extending their photocatalytic activity into the visible light range. eeer.orgplantsciencejournal.com

For example, doping bismuth tungstate (B81510) (Bi₂WO₆) with ytterbium created a Yb/Bi₂WO₆ composite with excellent performance in degrading the antibiotic ofloxacin. eeer.org The Yb doping altered the material's morphology, narrowed its band gap, and reduced the recombination of photogenerated electron-hole pairs, leading to a degradation rate of 98.74% within 180 minutes. eeer.org Similarly, yttrium-doped cerium oxide (CeO₂) has been shown to effectively degrade Rhodamine B dye under visible light, an effect attributed to the lower band gap and higher surface area of the doped material. plantsciencejournal.com Yttrium-doped nickel aluminate also exhibited higher photocatalytic activity for the degradation of crystal violet compared to its undoped counterpart. researchgate.net

Table 2: Performance of Ytterbium-Containing Photocatalysts in Degrading Organic Pollutants

Catalyst System Pollutant Light Source Degradation Efficiency Key Finding Source(s)
Yb/Bi₂WO₆ Ofloxacin N/A 98.74% in 180 min Yb doping narrowed the band gap and reduced electron-hole recombination. eeer.org
Yttrium-doped CeO₂ Rhodamine B Visible Light Effective degradation in 6 hours Doping reduced the band gap, extending activity to the visible spectrum. plantsciencejournal.com
Yttrium-doped NiAl₂O₄ Crystal Violet UV Light 91.3% in 210 min Yttrium insertion into the lattice improved photocatalytic activity. researchgate.net

Solid superacids are materials with an acid strength greater than that of 100% sulfuric acid and are highly effective catalysts for reactions like alkylation, cracking, and isomerization. researchgate.netwikipedia.org Recent research has focused on enhancing the properties of these materials by incorporating elements like ytterbium.

A significant area of development is the modification of sulfated zirconia (SZ), a well-known solid superacid, with ytterbium. covenantuniversity.edu.ng Studies have aimed to demonstrate the superior acidity and catalytic performance of ytterbium-doped sulfated zirconia (Yb-doped SZ) compared to catalysts prepared through other methods. covenantuniversity.edu.ng The inclusion of ytterbium is intended to further boost the catalytic activity of the superacid system. This enhanced acidity is particularly valuable for challenging reactions, such as the simultaneous esterification of free fatty acids (FFA) and transesterification of triglycerides from feedstocks with high FFA content to produce biodiesel. covenantuniversity.edu.ng The development of these more robust Yb-enhanced superacid catalysts represents a promising avenue for making biofuel production more economically competitive. covenantuniversity.edu.ng

Table of Chemical Compounds

Compound Name Chemical Formula
This compound Yb₂O₃
Yttrium Oxide Y₂O₃
Silicon Carbide SiC
Molybdenum-doped Cobalt Phosphide Mo–CoP
Yttrium Phosphide YP
Copper Cu
Copper Oxide CuO
Carbon Monoxide CO
Methanol CH₃OH
Zirconia (Zirconium Dioxide) ZrO₂
Nickel Ni
Ruthenium Ru
Zinc Oxide ZnO
Alumina (B75360) (Aluminum Oxide) Al₂O₃
Bismuth Tungstate Bi₂WO₆
Ofloxacin C₁₈H₂₀FN₃O₄
Cerium Oxide (Ceria) CeO₂
Rhodamine B C₂₈H₃₁ClN₂O₃
Nickel Aluminate NiAl₂O₄
Crystal Violet C₂₅H₃₀ClN₃
Vanadium-Yttrium Oxide VₓY₁O(₂.₅ₓ₊₁.₅)
Sulfuric Acid H₂SO₄
Free Fatty Acids RCOOH
Triglycerides C₃H₅(OCOR)₃

Photocatalytic Degradation of Organic Pollutants

Applications in Advanced Ceramics and Composites

This compound (Yb₂O₃) is a critical component in the formulation of advanced ceramics and composites due to its exceptional properties, including a high melting point of approximately 2,355°C, chemical inertness, and thermal stability. stanfordmaterials.comamericanelements.com These characteristics make it an invaluable material for applications demanding high performance under extreme conditions. stanfordmaterials.com It is employed to enhance the physical and thermal properties of various ceramic materials, contributing to advancements in numerous industrial fields. stanfordmaterials.comsamaterials.com

Sintering Aids and Densification Enhancement in Ceramics

This compound is recognized as an effective sintering aid that promotes the densification of various ceramic materials, leading to improved mechanical and thermal properties. samaterials.comsci-hub.se Its addition facilitates the formation of dense microstructures at lower sintering temperatures, which is crucial for producing high-performance ceramics. sci-hub.semdpi.com

Detailed Research Findings:

In Silicon Nitride (Si₃N₄) Ceramics: The addition of Yb₂O₃ to Si₃N₄ has been shown to significantly influence microstructural development. osti.gov Research indicates that with less than 8 wt% Yb₂O₃, small, uniform grains are formed with a crystalline Yb₂Si₂O₇ phase at the grain boundary. osti.gov Increasing the Yb₂O₃ content to over 8 wt% promotes the growth of large, elongated grains and changes the grain boundary phase to Yb₄Si₂O₇N₂, which enhances high-temperature strength. osti.gov

In Ytterbia (Yb₂O₃) Ceramics: Studies on the densification of Yb₂O₃ itself have shown that doping with titania (TiO₂) can enhance the densification rate. sci-hub.se The addition of TiO₂ leads to the formation of cation vacancies and lattice distortion, which accelerates the sintering process. sci-hub.se For instance, at 1500°C, the relative density of pure Yb₂O₃ reaches about 80%, while TiO₂-doped samples can achieve a relative density close to 90%. sci-hub.se

In Magnesium Aluminate (MgAl₂O₄) Spinel: The addition of Yb₂O₃ to MgAl₂O₄ spinel ceramics has been found to refine crystal grains and improve densification. researchgate.net The formation of a secondary phase, Al₅Yb₃O₁₂, primarily at the grain boundaries, contributes to achieving a relative density as high as 99.6% with 2 wt% Yb₂O₃. researchgate.net

In Other Ceramic Systems: this compound also serves as an excellent sintering aid for materials like Magnesium Oxide (MgO), Aluminum Nitride (AlN), and Zirconium Diboride (ZrB₂), improving their mechanical properties. sci-hub.se In KNN-based ceramics (K₀.₅Na₀.₅NbO₃), Yb₂O₃ helps create a liquid phase during sintering, which is beneficial for densification. mdpi.com

Interactive Data Table: Effect of Yb₂O₃ on Ceramic Densification

Ceramic System Yb₂O₃ Content (wt%) Sintering Temperature (°C) Resulting Phase(s) Key Improvement Reference
Silicon Nitride (Si₃N₄) < 8 - Yb₂Si₂O₇ Homogeneous grains osti.gov
Silicon Nitride (Si₃N₄) > 8 - Yb₄Si₂O₇N₂ Increased fracture toughness osti.gov
Ytterbia (Yb₂O₃) 3-10 mol% (TiO₂ doped) 1350 - Increased densification rate sci-hub.se
MgAl₂O₄ Spinel 2 1550 Al₅Yb₃O₁₂ 99.6% relative density researchgate.net
K₀.₅Na₀.₅NbO₃ (KNN) 1-2 - Tetragonal/Orthorhombic High relative density (>95%) mdpi.com

Refractory Materials for High-Temperature Environments

The high melting point (2,355°C) and excellent thermal stability of this compound make it a valuable component in refractory materials. stanfordmaterials.comamericanelements.com These materials are essential for lining high-temperature furnaces, kilns, and reactors where they must withstand extreme temperatures without deforming or reacting with the contents. stanfordmaterials.com The chemical inertness of Yb₂O₃ is particularly desirable as it prevents unwanted chemical interactions that could compromise the performance and integrity of the refractory lining. stanfordmaterials.com Yttrium oxide, a related rare-earth oxide, is also noted for its use in special refractory materials like high-temperature coatings and crucibles, highlighting a common application for this class of compounds. stanfordmaterials.com

Insulating Ceramics and Thermal Barriers

This compound is utilized in the production of insulating ceramics and advanced thermal barrier coatings (TBCs). stanfordmaterials.com TBCs are sophisticated material systems applied to the metallic surfaces of components operating in high-temperature environments, such as gas turbines or aero-engine parts, to provide thermal insulation and to increase component lifetime and efficiency. stanfordmaterials.comtandfonline.com

Detailed Research Findings:

Composition and Function: Yb₂O₃-containing ceramics are applied as coatings in the aerospace industry to protect engine components from extreme heat. stanfordmaterials.com These coatings help maintain the structural integrity and longevity of critical parts. stanfordmaterials.com

Advanced TBC Systems: this compound is a key constituent in the development of next-generation TBCs. For example, ytterbium disilicate (Yb₂Si₂O₇) and ytterbium monosilicate (Yb₂SiO₅) are used in multi-layer environmental barrier coatings (EBCs) to protect silicon carbide-based ceramic matrix composites (CMCs). mdpi.comsciopen.com The Yb₂Si₂O₇ layer improves thermomechanical compatibility, while the Yb₂SiO₅ topcoat enhances thermal insulation and resistance to high-temperature water vapor. mdpi.com

Doping for Lower Thermal Conductivity: Research has shown that doping other oxide systems with Yb₂O₃ can significantly lower thermal conductivity. Doping zirconia with a compound including Yb₂O₃ can result in a coating that performs well at 1600°C. mdpi.com Similarly, combining rare-earth oxides like Yb₂O₃ with niobium oxide (Nb₂O₅) to form RE₃NbO₇ structures can yield materials with thermal conductivity half that of conventional YSZ at 1000°C. mdpi.com

Reflective Coatings: To further reduce heat load, this compound-based reflective coatings have been developed. researchgate.netresearchgate.net These coatings are designed to have high reflectivity (over 0.6) in the infrared spectral region (1–7 μm), which is the primary range for thermal radiation at temperatures common in aircraft radomes. researchgate.net

Interactive Data Table: Properties of this compound in Thermal Barrier Applications

Application Yb₂O₃ Compound/System Function Operating Temperature (°C) Key Property Reference
Environmental Barrier Coating Yb₂Si₂O₇ / Yb₂SiO₅ Thermal/Environmental Protection >1400 Low thermal conductivity, vapor resistance mdpi.comsciopen.com
Advanced TBC Yb₂O₃-doped Zirconia Thermal Insulation ~1600 High-temperature stability mdpi.com
Advanced TBC Yb₃NbO₇ Thermal Insulation ~1000 Low thermal conductivity (~1.25 W/mK) mdpi.com
Reflective Heat Shield Yb₂O₃-based coating Heat Radiation Shielding >600 High reflectivity (>0.6) in IR range researchgate.netresearchgate.net

Components for Cutting Tools and Abrasives

Ceramics infused with this compound are used to produce cutting tools and abrasives for high-temperature machining and grinding operations. stanfordmaterials.com The addition of Yb₂O₃ enhances the hardness and wear resistance of the ceramic, ensuring consistent performance under extreme mechanical and thermal stress. stanfordmaterials.com While specific research data on Yb₂O₃'s role is part of the broader use of rare-earth oxides in this field, its properties contribute to the durability of these components. For comparison, yttrium compounds are known to be used in wear-resistant and corrosion-resistant cutting tools. usgs.gov The primary function of these oxide additives is to improve the toughness and strength of the base ceramic material, such as silicon nitride or alumina.

Stability of Zirconia via Yttria-Stabilized Zirconia (YSZ) Analogs

Zirconia (ZrO₂) is a technologically important ceramic, but it undergoes phase transitions during heating and cooling that cause large volume changes, often leading to cracking. mdpi.com To overcome this, zirconia's high-temperature cubic phase can be stabilized at room temperature by adding other oxides, most commonly yttria (Y₂O₃), to create YSZ. mdpi.comgoogle.com this compound is also an effective stabilizer, creating ytterbia-stabilized zirconia (YbSZ) or ytterbia-tetragonal zirconia polycrystal (Yb-TZP) ceramics, which are analogs to the widely used YSZ. researchgate.netresearchgate.net

Detailed Research Findings:

Phase Stabilization: Studies have shown that doping zirconia with 8–12 mol% Yb₂O₃ effectively stabilizes the cubic (fcc) phase of ZrO₂. researchgate.net This stabilization prevents the destructive phase transformations and allows for the creation of dense, stable ceramic bodies. researchgate.net

Mechanical Properties: Yb-TZP ceramics exhibit an excellent combination of high strength and fracture toughness. researchgate.net For example, 2.25 mol% Yb-TZP ceramics consolidated by hot pressing have shown very high strength (>1500 MPa), hardness (1300 HV10), and toughness (>9 MPa√m). researchgate.net

Co-Stabilization: Research has also explored co-stabilizing zirconia with both this compound and yttrium oxide. google.com For tetragonal zirconia (TZP) materials, molar percentages of 1.0-2.0% Yb₂O₃ and 1.0-2.0% Y₂O₃ can be used. google.com For fully stabilized zirconia (FSZ), the molar percentages are typically 3.0-4.0% Yb₂O₃ and 1.0-2.0% Y₂O₃. google.com This co-stabilization approach aims to optimize the mechanical and electrical properties of the resulting ceramic. google.com

Interactive Data Table: this compound as a Zirconia Stabilizer

Material Designation Yb₂O₃ Content (mol%) Co-stabilizer (mol%) Stabilized Phase Key Mechanical Property Reference
8YbSZ 8 - Cubic Stable electrolyte for SOFCs researchgate.net
2.25Yb-TZP 2.25 - Tetragonal Strength > 1500 MPa, Toughness > 9 MPa√m researchgate.net
Yb,Y-TZP 1.0 - 2.0 Y₂O₃ (1.0 - 2.0) Tetragonal Good mechanical properties google.com
Yb,Y-FSZ 3.0 - 4.0 Y₂O₃ (1.0 - 2.0) Cubic Good electrical properties google.com

Optical and Optoelectronic Device Integration

This compound is a key material in optics and optoelectronics, primarily used as a dopant in various host materials like glass and crystals. stanfordmaterials.comchemimpex.com Its unique electronic structure allows for efficient light emission and amplification, making it indispensable for lasers, fiber optics, and display technologies. chemimpex.comsfa-oxford.com Ytterbium-doped materials are valued for their high efficiency, excellent beam quality, and operation in the near-infrared region. samaterials.comsamaterials.com

Detailed Research Findings:

Fiber Optics and Amplifiers: Ytterbium-doped optical fibers are fundamental components in fiber amplifiers and fiber optic technologies. stanfordmaterials.comsamaterials.com Ytterbium-Doped Fiber Amplifiers (YDFAs) are crucial for amplifying optical signals in long-distance telecommunications. sfa-oxford.com The doping enhances the fiber's ability to transmit light and is utilized in various fiber amplifier technologies. stanfordmaterials.comthermofisher.com

Solid-State Lasers: this compound is widely used as a dopant for garnet crystals (e.g., YAG - Yttrium Aluminum Garnet) in high-power solid-state lasers. stanfordmaterials.comsamaterials.com Yb:YAG lasers are highly efficient and can produce high-power, ultra-short pulses of light, making them ideal for industrial materials processing, precision measurements, and medical surgery. sfa-oxford.comrp-photonics.comresearchgate.net

Transparent Ceramics for Magneto-Optical Devices: Beyond doping, pure or lightly doped Yb₂O₃ can be fabricated into transparent ceramics. mdpi.com These ceramics have applications in magneto-optical devices, such as Faraday isolators, which protect laser sources from back-reflected light. mdpi.com Research has demonstrated the production of transparent La:Yb₂O₃ ceramics with good optical transmission (73% at 2 μm) and a significant Verdet constant, making them promising for use in Faraday isolators around the 1.5 μm wavelength region. mdpi.com

Phosphors and Scintillators: this compound is a component in phosphors used in displays and lighting. samaterials.com It is also used in scintillators, which emit light upon exposure to ionizing radiation, finding use in medical imaging and radiation detection. epomaterial.com

Interactive Data Table: Applications of this compound in Optical Technologies

Application Host Material / System Form of Yb₂O₃ Function Wavelength (nm) Reference
Fiber Amplifier Silica (B1680970) Fiber Dopant Signal Amplification ~980 (pump), ~1030-1100 (signal) stanfordmaterials.comsfa-oxford.com
Solid-State Laser YAG Crystal Dopant Laser Gain Medium ~1030 samaterials.comrp-photonics.com
Faraday Isolator La:Yb₂O₃ Ceramic Bulk Ceramic Magneto-Optical Rotation ~1500 mdpi.com
Phosphors Various Component Light Emission Visible Spectrum samaterials.com
Scintillators Various Component Radiation Detection Visible/UV epomaterial.com

Laser Gain Media in High-Power Laser Systems

This compound (Yb₂O₃) is a prominent material in the advancement of high-power solid-state lasers, primarily utilized as a dopant in various host materials to form the laser gain medium. stanfordmaterials.comrp-photonics.com The trivalent ytterbium ion (Yb³⁺) possesses a simple electronic structure with only two energy manifolds: the ground state (²F₇/₂) and one excited state (²F₅/₂). rp-photonics.comscientificmaterials.com This simplicity is advantageous as it prevents detrimental processes like excited-state absorption and various quenching mechanisms. rp-photonics.com

One of the key attributes of ytterbium-doped materials is their small quantum defect, which is the energy difference between the pump and laser photons. scientificmaterials.comoptica.org For instance, Yb-doped Yttrium Aluminum Garnet (Yb:YAG) has a quantum defect of only 8.6% when pumped at 940 nm for a 1030 nm emission. scientificmaterials.comoptica.org This low quantum defect minimizes heat generation, a critical factor in high-power laser systems. rp-photonics.comresearchgate.net

Ytterbium-doped gain media exhibit broad absorption and emission bandwidths. rp-photonics.comazooptics.com The wide pump band makes them highly suitable for diode pumping, as it accommodates the thermal drift of diode laser wavelengths. azooptics.comroditi.com The broad emission spectrum allows for the generation of ultrashort pulses and supports wavelength tunability. rp-photonics.com Furthermore, Yb³⁺ ions have a relatively long upper-state lifetime, typically three to four times longer than that of Neodymium (Nd³⁺) in the same host material, which is beneficial for energy storage. scientificmaterials.com

Common host materials for ytterbium doping include:

Yttrium Aluminum Garnet (YAG): Yb:YAG is a leading material for high-power thin-disk lasers, capable of generating kilowatts of output power. rp-photonics.comazooptics.com It is valued for its high thermal conductivity and robust mechanical properties. laser-crylink.comcrylink.com

Yttrium Vanadate (YVO₄): Yb:YVO₄ is noted for its broad and smooth emission spectrum. rp-photonics.com

Potassium Double Tungstates (KGW, KYW, KLuW): These materials offer a favorable combination of a broad emission spectrum and high emission cross-sections. rp-photonics.com

Aluminum Oxide (Al₂O₃): Ytterbium-doped alumina ceramics are being explored due to the high thermal conductivity of Al₂O₃, which is crucial for power scaling. escholarship.org

Cryogenic cooling of Yb-doped gain media further enhances their performance by achieving four-level laser operation, which improves efficiency and lowers the laser threshold. optica.org At cryogenic temperatures, the lower laser level becomes thermally depopulated, and the peak stimulated emission cross-section of materials like Yb:YAG can increase significantly. optica.org

Table 1: Properties of Ytterbium-Doped Laser Gain Media

Property Yb:YAG Yb:KGW/KYW Yb:YVO₄
Typical Emission Wavelength 1030 nm 1023-1026 nm 1037 nm
Quantum Defect ~8.6% Varies Varies
Upper-State Lifetime ~950 µs scientificmaterials.com ~250-300 µs ~318 µs researchgate.net
Key Advantages High thermal conductivity, suitable for high-power operation. azooptics.comlaser-crylink.com Broad emission spectrum, high emission cross-sections. rp-photonics.com Broad and smooth emission spectrum. rp-photonics.com

Phosphor Applications in Displays and Lighting

This compound plays a role in the field of phosphors, which are luminescent materials that emit light upon exposure to radiation. rp-photonics.comlenovo.com While not a primary activator for visible light emission on its own, ytterbium is a critical component in certain phosphor compositions, particularly for infrared (IR) applications and as a sensitizer (B1316253) in upconversion processes. stanfordmaterials.com

In many phosphor systems, ytterbium (Yb³⁺) acts as a sensitizer, absorbing pump energy (typically around 980 nm from an infrared laser diode) and efficiently transferring it to an activator ion. rp-photonics.com A common example is in erbium-ytterbium co-doped materials (Er³⁺, Yb³⁺). The Yb³⁺ ions absorb the pump radiation and transfer the energy to nearby Er³⁺ ions, which then emit light at different wavelengths, often in the visible spectrum (upconversion) or the 1.5-μm region crucial for telecommunications. rp-photonics.com This co-doping strategy is employed because Yb³⁺ has a higher absorption cross-section and can be incorporated at higher concentrations than Er³⁺ in many host materials, leading to more efficient pump absorption. rp-photonics.comrp-photonics.com

Research into Yb³⁺ and Er³⁺ co-doped yttrium oxysulfide (Y₂O₂S) phosphors has demonstrated their potential for lighting applications. researchgate.net These phosphors can convert infrared radiation into visible light, with the emission color being tunable by adjusting the excitation power. researchgate.net For instance, by varying the power of a 980 nm laser, the emission color can be tuned from green to greenish-yellow. researchgate.net

Ytterbium-doped phosphors are also utilized for their infrared emission, which has applications in security, medical imaging, and telecommunications. stanfordmaterials.com

Table 2: Ytterbium in Phosphor Applications

Application Area Role of Ytterbium (Yb³⁺) Host Materials Co-dopants
Upconversion Phosphors Sensitizer (absorbs IR, transfers energy) Y₂O₂S researchgate.net Er³⁺ researchgate.net
Infrared Emitters Activator (emits IR light) Various -
Telecommunications Sensitizer for 1.5µm emission Glasses, Fibers rp-photonics.com Er³⁺ rp-photonics.com

Electron Injection Layers in Organic Light-Emitting Diodes (OLEDs)

This compound has emerged as a highly effective material for electron injection layers (EILs) in organic light-emitting diodes (OLEDs). aip.org An efficient EIL is crucial for balancing the injection of electrons and holes into the emissive layer, which directly impacts the device's performance, including its turn-on voltage, efficiency, and lifespan. aip.org

Research has shown that this compound (Yb₂O₃) possesses an extremely low work function, measured at 2.42 eV. aip.orgresearchgate.net This is notably lower than that of its metallic form, ytterbium (Yb), which has a work function of 2.64 eV. aip.org A low work function is highly desirable for an EIL as it reduces the energy barrier for electron injection from the cathode into the electron transport layer (ETL) of the OLED. aip.org

The use of Yb₂O₃ as an EIL has demonstrated significant improvements in OLED performance. In both top-emitting (TOLED) and bottom-emitting (BOLED) device structures, Yb₂O₃ has enabled low turn-on voltages of around 2.5 V and high efficiencies. aip.org For example, at a luminance of 1000 nits, a TOLED with a Yb₂O₃ EIL achieved a current efficiency of 94 cd/A and a power efficiency of 70 lm/W. aip.orgresearchgate.net A corresponding BOLED reached 76 cd/A and 60 lm/W. aip.orgresearchgate.net

The mechanism behind this enhanced performance is attributed to the energy level alignment at the interface between the ETL and the Yb₂O₃ layer. aip.org Spectroscopic studies have indicated that the Fermi level of the this compound pins to the lowest unoccupied molecular orbital (LUMO) of the ETL, resulting in an ultra-low barrier for electron injection. aip.org

Furthermore, the chemical stability of oxides makes Yb₂O₃ a robust choice for an EIL, offering an advantage over reactive low-work-function metals like lithium or calcium, which are susceptible to degradation from moisture and oxygen. aip.org this compound is compatible with various metal cathodes, making it versatile for fabricating both transparent and opaque cathodes. aip.orggoogle.com

Table 3: Performance of OLEDs with this compound EIL

Device Type Turn-on Voltage Current Efficiency (at 1000 nits) Power Efficiency (at 1000 nits)
Top-Emitting OLED (TOLED) ~2.5 V aip.org 94 cd/A aip.orgresearchgate.net 70 lm/W aip.orgresearchgate.net
Bottom-Emitting OLED (BOLED) ~2.5 V aip.org 76 cd/A aip.orgresearchgate.net 60 lm/W aip.orgresearchgate.net

Photonic and Integrated Optical Components

This compound is a valuable material for developing active photonic and integrated optical components, particularly for on-chip lasers and amplifiers. nanorh.comlidar-ophellia.eu The integration of rare-earth-doped materials like this compound onto silicon-based platforms enables the fabrication of low-cost, mass-producible devices that are compatible with CMOS manufacturing processes. lidar-ophellia.eu

One promising host material for ytterbium doping in integrated photonics is tantalum pentoxide (Ta₂O₅). Ytterbium-doped tantalum pentoxide (Yb:Ta₂O₅) waveguides can be fabricated on silicon substrates and used to create compact waveguide lasers. In one study, a 10.8 mm long waveguide laser fabricated from Ta₂O₅ doped with this compound demonstrated lasing between 1015 nm and 1030 nm when pumped with a 977 nm laser diode. An output power of 25 mW was achieved with an absorbed pump power of 120 mW. The large bandgap of Ta₂O₅ also makes it a suitable material for nonlinear optical components at telecommunication wavelengths. soton.ac.uk

Ytterbium is also used in conjunction with other rare-earth elements, such as erbium, in polymer nanocomposites to create optically transparent materials for photonic elements. beilstein-journals.org These materials can be used to fabricate planar waveguide amplifiers, which are essential components for integrated optical systems. beilstein-journals.org The goal is to achieve significant optical amplification over very short distances (a few millimeters), which is critical for compact on-chip applications. beilstein-journals.org

The development of ultra-compact microlasers using ytterbium-doped materials is another active area of research. mit.edu These micro-scale lasers, co-integrated with silicon nitride waveguides, offer a mechanically stable and highly integrated platform for applications such as biosensing. mit.edu

Energy Conversion and Storage Systems

Solar Cells (e.g., Dye-Sensitized, Thin-Film)

This compound (Yb₂O₃) is being explored for various applications in photovoltaic technology to enhance the efficiency of solar cells. nanorh.comstanfordmaterials.com Its unique optical and electrical properties make it suitable for several roles within the solar cell structure. stanfordmaterials.com

One key application is as an antireflection coating . stanfordmaterials.com When applied to the surface of a solar cell, this compound reduces the reflection of sunlight, allowing more photons to enter the cell and be converted into electricity, thereby increasing the energy conversion efficiency. stanfordmaterials.com

Furthermore, due to its high refractive index, Yb₂O₃ is an effective material for light-trapping layers . stanfordmaterials.com These layers are designed to confine and absorb more light within the solar cell, which in turn elevates the energy output. stanfordmaterials.com

In upconversion applications, this compound nanoparticles can convert low-energy infrared photons into higher-energy visible photons, which can then be absorbed by the solar cell, potentially improving its efficiency. nanorh.com In dye-sensitized solar cells (DSSCs), ytterbium-based materials used with photoanodes like TiO₂ can facilitate charge transport and increase the lifetime of photoexcited electrons. nih.govscispace.com In thin-film solar cells, they can aid in the absorption of shorter wavelengths, boosting power conversion efficiency. nih.govscispace.com

In inverted organic photovoltaic cells (OPVs), ytterbium has been introduced as an electron transport layer (ETL). rsc.org An inverted OPV using a Yb ETL recorded a power conversion efficiency (PCE) of up to 4.3% and demonstrated good stability, retaining 81% of its original PCE after 30 days. rsc.org

Fuel Cells and Oxygen Evolution/Reduction Reactions

This compound and ytterbium-doped materials are investigated for their potential use in solid oxide fuel cells (SOFCs) and as catalysts for oxygen evolution (OER) and oxygen reduction reactions (ORR), which are critical for various energy storage technologies. nih.govamericanelements.com

In SOFCs, certain perovskite-structured oxides containing ytterbium exhibit electronic conductivity, making them suitable for use in the cathode. americanelements.comamericanelements.com Ytterbium is used as a dopant in materials like barium cerate (BaCeO₃) to create electrolytes and enhance anode performance. For instance, BaCe₀.₉Yb₀.₁O₃-α has been synthesized and used as a composite electrolyte in an H₂/O₂ fuel cell, achieving a peak power density of 393 mW·cm⁻² at 700 °C. mdpi.com

Furthermore, infiltrating Ni-based cermet anodes with nanoparticles of ytterbium-doped barium cerate (BCYb) has been shown to significantly enhance their tolerance to sulfur poisoning, a common issue in fuel cells operating on hydrocarbon fuels. acs.org The modified anode also showed improved electrochemical performance and stability. acs.org Studies on ytterbium-scandium stabilized zirconia electrolytes have also been conducted to improve the stability and conductivity of SOFCs at intermediate temperatures. researchgate.net

Recent computational studies using density functional theory (DFT) have explored ytterbium single-atom catalysts for OER and ORR. acs.org These studies suggest that introducing ytterbium atoms can impart good catalytic performance, aiming to develop efficient and cost-effective alternatives to precious metal catalysts like platinum and iridium oxide. acs.org The characterization of highly crystalline Yb₂O₃ nanofibers suggests their potential applicability in fuel cells and for oxygen evolution/reduction reactions. nih.gov

Supercapacitor Electrode Materials

This compound is being actively researched as an electrode material for supercapacitors, which are energy storage devices known for high power density and long cycle life. While pure this compound has some capacitive properties, its performance is significantly enhanced when integrated into nanocomposites, particularly with carbon-based materials like reduced graphene oxide (rGO).

Detailed Research Findings:

The primary approach to leveraging this compound in supercapacitors involves creating composite materials where Yb₂O₃ nanoparticles are anchored onto a conductive matrix. This architecture capitalizes on the pseudocapacitive nature of the metal oxide and the high surface area and conductivity of the carbon material.

A study on Yb₂O₃/reduced graphene oxide (RGO) nanocomposites, prepared via a sonochemical process, demonstrated a synergistic effect between the two components. rsc.orgrsc.org The Yb₂O₃ nanoparticles anchored on RGO sheets create an electrode material with excellent electrochemical performance. rsc.org This composite was shown to exhibit a high specific capacitance of 240 F g⁻¹ at a scan rate of 2 mV s⁻¹ in a 0.5 M Sodium sulfate (B86663) electrolyte. rsc.orgrsc.org When measured using galvanostatic charge-discharge methods, a specific capacitance of 222 F g⁻¹ was achieved at a current density of 1 A g⁻¹. rsc.orgrsc.org Furthermore, the electrode demonstrated remarkable durability, retaining 96.5% of its specific capacitance after 4000 charge-discharge cycles. rsc.orgrsc.org

In another comparative study, a composite of this compound-based GO/g-C₃N₄/Fe₂O₃ was synthesized and its performance was measured against a similar cerium-based composite. mdpi.com The Ytterbium-based material proved to be a better electro-catalyst, exhibiting a higher gravimetric capacitance of 219 Fg⁻¹ at a current density of 1 A/g, compared to 169 Fg⁻¹ for the cerium-based version. mdpi.com

Table 1: Performance of this compound-Based Supercapacitor Electrodes

Electrode MaterialElectrolyteSpecific CapacitanceConditionsCycling StabilitySource(s)
Yb₂O₃/RGO Nanocomposite0.5 M Na₂SO₄240 F g⁻¹Scan rate of 2 mV s⁻¹96.5% retention after 4000 cycles rsc.org, rsc.org
Yb₂O₃/RGO Nanocomposite0.5 M Na₂SO₄222 F g⁻¹Current density of 1 A g⁻¹96.5% retention after 4000 cycles rsc.org, rsc.org
Yb/GOCN IONPsNot Specified219 Fg⁻¹Current density of 1 A/gNot Specified mdpi.com
rGO:Yb₂O₃ NanocompositeNot Specified1382.72 Fg⁻¹Scan rate of 5 mVs⁻¹Not Specified researchgate.net
Pristine Yb₂O₃Not Specified753.27 Fg⁻¹Scan rate of 5 mVs⁻¹Not Specified researchgate.net

Radiation Shielding Applications

This compound is an effective material for shielding against ionizing radiation, including gamma rays and X-rays. Its high atomic number (Z=70) and density (9.17 g/cm³) contribute to its excellent ability to attenuate photons. It is being explored as a non-toxic, lead-free alternative for radiation protection in medical and industrial fields.

Detailed Research Findings:

This compound has been incorporated into various materials, such as glasses and polymers, to create effective radiation shields. Studies have shown that adding Yb₂O₃ to barium titanium borate (B1201080) glasses significantly increases their radiation shielding capabilities for both beta and gamma radiation. researchgate.net Similarly, doping phosphate (B84403) glasses with this compound enhances their gamma-ray shielding properties. researchgate.net Theoretical and simulation studies confirmed that a 2 mol% Yb₂O₃-doped glass exhibited a superior fast neutron removal cross-section. researchgate.net

In a direct comparison with traditional and eco-friendly shielding materials, this compound demonstrated significant potential. A study fabricated shielding sheets and tested their performance in the medical radiation energy range. rsc.orgmdpi.com The results showed that the shielding performance of the this compound sheet was superior to that of Barium sulfate and was within approximately 5% of the performance of tungsten, a common lead alternative. rsc.orgmdpi.com This suggests that this compound is a viable candidate for developing new radiation shields for medical institutions. rsc.org

The effectiveness of a shielding material is often quantified by parameters such as the mass attenuation coefficient (MAC) and the half-value layer (HVL), which is the thickness of the material required to reduce the intensity of radiation by half. The addition of Yb₂O₃ to shielding composites leads to a higher MAC and a lower HVL, indicating superior shielding performance. researchgate.net

Table 2: Comparative Radiation Shielding Performance

Shielding MaterialRadiation TypeKey FindingSource(s)
This compound SheetMedical X-raysShielding performance is ~5% less than Tungsten. rsc.org, mdpi.com
This compound SheetMedical X-raysSuperior shielding performance compared to Barium sulfate. rsc.org, mdpi.com
Yb₂O₃-doped Barium Titanium Borate GlassGamma (γ) & Beta (β)Addition of Yb₂O₃ significantly increases shielding capabilities. researchgate.net
Yb₂O₃-doped Phosphate GlassGamma (γ) & Fast NeutronsYb³⁺ doping enhances gamma-ray shielding and neutron removal. researchgate.net

Advanced Manufacturing and Industrial Processes (e.g., Semiconductor Manufacturing)

In advanced manufacturing, particularly in the semiconductor industry, materials must meet stringent requirements for thermal stability, chemical inertness, and specific electrical properties. This compound's unique combination of characteristics makes it a valuable material in several stages of semiconductor fabrication.

Detailed Research Findings:

This compound is utilized for its excellent thermal and optical properties in thin-film applications. mdpi.com It serves as a crucial material in the following areas:

Dielectric Layers and Thin Films: Due to its excellent electrical insulation and dielectric properties, this compound is used to fabricate thin films for semiconductor devices. rsc.orgrsc.org These films can function as insulating layers, which are critical for controlling the flow of electricity in integrated circuits. rsc.org It can be deposited using techniques like sputtering or thermal evaporation to create uniform thin films with precise thickness. mdpi.comrsc.org

High-Temperature Ceramics: The semiconductor manufacturing process often involves extremely high temperatures. This compound, with its high melting point of approximately 2,327°C and excellent thermal stability, is incorporated into high-temperature ceramics. researchgate.net These ceramics are used to create thermally stable environments and components for processes like crystal growth, ensuring precision and control during fabrication. researchgate.net

Sputtering Targets: this compound is formed into sputtering targets, which are used in physical vapor deposition systems to create thin films. rsc.org Sputtering Yb₂O₃ onto substrates like silicon wafers is a key method for producing the aforementioned insulating and optical layers required in many electronic and photonic devices. mdpi.comrsc.org

Dopant and Substrate Material: this compound can be used as a dopant to enhance the electrical and optical properties of silicon wafers. mdpi.com It is also used as a substrate material for crystal growth due to its thermal and electrical characteristics. rsc.org

Table 3: Properties and Applications of this compound in Manufacturing

PropertyValue/CharacteristicApplication in Semiconductor ManufacturingSource(s)
Melting Point~2,327 °CEnables use in high-temperature ceramic components for fabrication equipment. researchgate.net
Thermal StabilityHighMaintains structural integrity in high-temperature processes like crystal growth. rsc.org, researchgate.net
Electrical PropertiesExcellent electrical insulation, DielectricUsed for thin-film insulating layers in semiconductor devices. rsc.org, rsc.org
Chemical InertnessHigh resistance to acids and basesEnsures stability in corrosive chemical environments during manufacturing. rsc.org, researchgate.net
Deposition MethodSputtering, EvaporationUsed as a sputtering target or evaporation material for thin-film deposition. rsc.org, mdpi.com

Surface Science and Interfacial Phenomena of Ytterbium Oxide

Surface Structure and Reconstruction Studies

The surface structure of ytterbium oxide (Yb₂O₃) is fundamental to its physical and chemical properties. Studies on Yb₂O₃ nanomaterials, including nanofibers and nanorods, consistently identify a cubic crystal structure. scispace.comnih.gov X-ray diffraction (XRD) analysis confirms the cubic phase with the space group Ia-3. scispace.comnih.gov In this configuration, each ytterbium atom is coordinated with six oxygen atoms. scispace.com

The morphology of this compound surfaces can vary significantly depending on the synthesis method. For instance, Yb₂O₃ nanorods have been shown to provide a greater number of active sites and a larger electrode/electrolyte contact area, which facilitates electron transfer in electrochemical applications. uit.no The surface of functionalized carbon nanofibers decorated with Yb₂O₃ reveals the this compound fused to the nanofiber surface. uit.no

While specific surface reconstruction models for this compound are not as extensively documented as for other oxides like perovskites acs.org, the principles remain relevant. Surface reconstruction is a process where the atoms at the surface of a crystal rearrange into a structure that is different from the bulk material, driven by the need to minimize surface free energy. For oxides, this often involves changes in cation-anion coordination and bond lengths. acs.org In the case of Yb₂O₃ thin films, the morphology and microstructure have been observed to change based on deposition conditions, such as the oxygen content in the atmosphere during reactive magnetron sputtering. researchgate.net For example, oxide precipitates can form on the top of an un-sputtered Yb₂O₃ layer, while growth on an Ar ion-sputtered surface may proceed along defect lines. researchgate.net

Table 1: Crystallographic and Morphological Properties of this compound

PropertyDescriptionSource(s)
Crystal StructureCubic scispace.comnih.gov
Space GroupIa-3 scispace.com
CoordinationEach Yb atom is bonded to 6 oxygen atoms. scispace.com
Nanofiber Diameter125 ± 15 nm (via electrospinning) nih.gov
Nanoparticle Size (in nanofibers)9 ± 2 nm nih.gov

Surface Oxidation Mechanisms and Kinetics of Ytterbium

The oxidation of metallic ytterbium to form this compound is a kinetically controlled process involving multiple stages. scirp.org Studies on the oxidation of ytterbium powder when heated in air reveal a sequence of oxide formation dependent on temperature. researchgate.netiaea.org

The oxidation process proceeds as follows:

Below 530 K: The initial product formed is the lower this compound, YbO. researchgate.netiaea.org

Above 530 K: Reflections corresponding to Yb₃O₄ begin to appear in X-ray diffraction patterns, alongside those of YbO. researchgate.netiaea.org

Around 1400 K: The oxidation process is completed with the formation of the stable sesquioxide, Yb₂O₃. researchgate.netiaea.org

A critical factor in the oxidation mechanism is the remarkably high vapor pressure of ytterbium metal, which is about 1 kPa at 774°C. scirp.org This high vapor pressure suggests that vapor phase reactions play a key role, leading to the formation of fine, spherical oxide particles outside the bulk metal. scirp.org Another mechanism involves a solid-vapor reaction, similar to general metal oxidation. This process is influenced by the significant density difference between ytterbium metal and its oxides, which causes the formation of cracks on the surface layer. scirp.org These cracks allow ytterbium metal vapor to escape and react with the oxidizing atmosphere. scirp.org Thermodynamic calculations have indicated that the formation of the metastable YbO phase is governed by kinetics rather than thermodynamics. scirp.org

Table 2: Stages of Ytterbium Powder Oxidation in Air

Temperature RangePredominant Oxide Product(s)Source(s)
< 530 KYbO researchgate.netiaea.org
> 530 KYbO, Yb₃O₄ researchgate.netiaea.org
~1400 KYb₂O₃ (Final Product) researchgate.netiaea.org

Adsorption and Reactivity of Small Molecules on this compound Surfaces

The interaction of small molecules with this compound surfaces is crucial for applications in catalysis, sensing, and environmental science. Research has shown that water molecules, for instance, exhibit strong adsorption behavior on Y₂O₃ surfaces. researchgate.net When exposed to aqueous environments, Y₂O₃ reacts with physisorbed water to form hydroxide (B78521) layers, such as Y(OH)₃. researchgate.net This chemical reactivity and basicity are key properties of yttrium and other rare-earth oxides. researchgate.net

The adsorption of other molecules has also been investigated. In the context of environmental sensing, composites of this compound and functionalized carbon nanofibers have been used for the detection of fungicides like carbendazim. uit.no The adsorption behavior of rare-earth elements, including ytterbium, onto iron oxide (goethite) surfaces has been studied to understand their environmental mobility. acs.org These studies show that adsorption is strongly dependent on pH, with almost no adsorption at low pH (e.g., pH 3.0) and nearly complete adsorption at pH 6.5 and higher. acs.org While specific studies on the adsorption of small gas molecules like CO or NO on pure Yb₂O₃ are less common, research on similar transition-metal oxides shows that weak adsorbate-substrate bonding can occur, which is a departure from the strong bonding seen on metallic surfaces. researchgate.net

Electrokinetic Properties of this compound Nanocomposites

The electrokinetic properties of this compound, particularly in nanocomposite form, are important for understanding the stability of its colloidal suspensions and its behavior at solid-liquid interfaces. Studies on highly dispersed Ho₂O₃–Yb₂O₃/SiO₂ nanocomposites have been conducted to examine their surface and stability properties. researchgate.net These nanocomposites, when dispersed in an aqueous medium, form agglomerated particles with sizes ranging from 200 to 850 nm. researchgate.net

The stability of such suspensions can be influenced by the adsorption of polymers like polyacrylic acid. researchgate.net Related research on hematite (B75146) (α-Fe₂O₃) particles coated with yttrium compounds (chemically similar to ytterbium) provides further insight. ugr.es The electrophoretic mobility of these coated particles was analyzed as a function of pH in a NaCl electrolyte. ugr.es This type of analysis is critical for determining the surface charge characteristics and the isoelectric point of the material, which are key parameters in applications ranging from ceramics processing to environmental remediation.

Interfacial Engineering for Device Performance Optimization

Interfacial engineering of this compound has proven to be a highly effective strategy for enhancing the performance of various electronic and optoelectronic devices. By carefully designing the interface between Yb₂O₃ and other materials, significant improvements in efficiency, stability, and charge transport can be achieved.

Organic Light-Emitting Diodes (OLEDs): this compound serves as an excellent electron injection material in OLEDs. aip.org It possesses an extremely low work function of 2.42 eV, which is even lower than that of metallic ytterbium (2.64 eV). aip.org This low work function reduces the electron injection barrier, leading to highly efficient devices. For example, a top-emitting OLED with a Yb₂O₃ interface achieved a current efficiency of 94 cd/A and a power efficiency of 70 lm/W at a luminance of 1000 nit. aip.org

Perovskite Solar Cells (PSCs): Yb₂O₃ has been used as a multifunctional buffer material in p-i-n PSCs. researchgate.net Deposited via thermal evaporation, the Yb₂O₃ layer enhances both the mechanical strength and the electronic quality of the perovskite-substrate interface by passivating defects. researchgate.net This has led to certified power conversion efficiencies of over 25%. researchgate.net

Thin-Film Transistors (TFTs): In oxide TFTs, ytterbium is used as a dopant in the semiconductor channel layer. Doping indium oxide (In₂O₃) with ytterbium to form In-Yb-O has been shown to effectively suppress oxygen vacancy defects. nih.gov This is attributed to ytterbium's lower standard electrode potential and stronger metal-oxide bond strength compared to indium. nih.gov The resulting TFTs exhibit excellent electrical performance, with high mobility and on/off ratios, and enhanced stability. nih.govresearchgate.net

Table 3: Performance of Devices with Engineered this compound Interfaces

Device TypeRole of Yb₂O₃Key Performance MetricValueSource(s)
Top-Emitting OLEDElectron Injection LayerCurrent Efficiency (@ 1000 nit)94 cd/A aip.org
Top-Emitting OLEDElectron Injection LayerPower Efficiency (@ 1000 nit)70 lm/W aip.org
Perovskite Solar CellBuffer MaterialPower Conversion Efficiency (Certified)> 25% researchgate.net
In-Yb-O TFTDopant in Active LayerField-Effect Mobility8.00 ± 1.17 cm²/Vs nih.gov
In-Yb-O TFTDopant in Active LayerOn/Off Current Ratio~10⁸ nih.gov

Influence of Surface Defects on Functional Properties

Surface defects, such as oxygen vacancies, play a profound role in determining the functional properties of this compound and materials containing it. The concentration and nature of these defects can significantly impact electronic, catalytic, and optical behaviors.

The addition of ytterbium to other metal oxides is a known strategy to control defect concentrations. In In₂O₃-based TFTs, Yb doping acts as an effective suppressor of oxygen vacancies. nih.gov The stronger Yb-O bond (387 kJ/mol) compared to the In-O bond (346 kJ/mol) makes the formation of oxygen vacancies less favorable, leading to improved device stability. nih.gov As the Yb doping in In-Yb-O increases from 0% to 20%, the relative percentage of oxygen vacancies (Oᵥ) has been shown to decrease from 35.29% to 9.48%. nih.gov

In functional oxides used for catalysis, surface defects and the concentration of different oxygen species are critical for performance. frontiersin.org While the bulk structure may remain stable, the surface can undergo significant changes, including the reduction of metal cations and the creation of oxygen defects, which in turn alters the catalytic selectivity. frontiersin.org The growth of oxide films can also be influenced by surface defects, with growth sometimes proceeding along defect lines. researchgate.net Although the direct impact of surface defects on the luminescence of pure Yb₂O₃ is a complex area, studies on related doped oxides like Y₂O₃:Eu³⁺ show a clear link between defects and luminescence quantum yield. acs.org

Emerging Research Directions and Future Outlook for Ytterbium Oxide

Development of Novel Synthesis Routes for Tailored Nanostructures

The synthesis of ytterbium oxide (Yb₂O₃) nanostructures with precisely controlled morphologies is a rapidly advancing area of materials science. Researchers are moving beyond traditional synthesis methods to develop novel routes that allow for the tailoring of nanoparticle size, shape, and crystallinity, which in turn dictates their physical and chemical properties. These advanced synthesis techniques are critical for unlocking the full potential of this compound in various high-tech applications.

A variety of methods have been explored to produce Yb₂O₃ nanostructures with different morphologies, including nanotubes, nanowires, nanorods, and nanobelts. researchgate.net Techniques such as sol-gel processes, gel combustion synthesis, emulsion techniques, coprecipitation, hydrothermal methods, and template-assisted synthesis are commonly employed. researchgate.net For instance, the hydrothermal method, a wet chemistry approach, has been used to create Yb₂O₃ nanorods and nanoflakes by carefully controlling the pH of the yttrium salt solution. mdpi.com Another innovative approach involves the use of a precursor with a transient morphology, such as yttrium hydroxynitrate platelets, which decompose into spherical yttria nanoparticles upon calcination. diva-portal.org The choice of dewatering method for the precursor, such as freeze-drying, has been shown to be crucial in producing non-agglomerated nanoparticles. diva-portal.org

Recent research has also focused on more efficient and environmentally friendly synthesis routes. Combustion synthesis, followed by sulfation and calcination, has been developed as a time-efficient method for producing weakly-agglomerated, equiaxed this compound nanoparticles, notably skipping the conventional filtration and drying steps. diva-portal.org Furthermore, the electrospinning technique is being explored for the large-scale production of Yb₂O₃ nanofibers. scispace.comnih.gov This method allows for the control of morphological properties, which is a key parameter for energy applications. nih.gov The acid used in the dissociation of primary oxides during synthesis has also been found to significantly influence the morphology of the resulting nanostructures, leading to either nanosheets or spherical nanoparticles. researchgate.net

A summary of various synthesis methods and the resulting nanostructures is presented in the table below.

Synthesis MethodPrecursors/ReagentsResulting NanostructureKey Findings & Advantages
Hydrothermal Method Ytterbium and Europium Oxides, Acetic/Hydrochloric/Nitric AcidsNanosheets or Spherical NanoparticlesThe acid used for dissociation plays a crucial role in determining the morphology. researchgate.net
Combustion Synthesis Yttrium/Ytterbium Nitrates, GlycineWeakly-agglomerated, Equiaxed NanoparticlesTime-efficient process that skips filtration and drying steps. diva-portal.org
Electrospinning Not specifiedNanofibersAllows for large-scale production and control of morphological properties. scispace.comnih.gov
Precipitation Yttrium Hydroxynitrate Platelets or Amorphous CarbonateSpherical NanoparticlesAmorphous carbonate precursor leads to better ytterbium distribution. diva-portal.org
Sol-Gel, Emulsion, Coprecipitation VariousNanotubes, Nanowires, Nanorods, NanobeltsA variety of one-dimensional nanostructures can be synthesized. researchgate.net

Advanced Multi-functional Composites and Heterostructures Incorporating this compound

The integration of this compound into multi-functional composites and heterostructures is a burgeoning field of research, aiming to create materials with synergistic properties that surpass those of their individual components. These advanced materials are being explored for a wide array of applications, from biomedical imaging to thermal management and stealth technologies.

One promising area is the development of hybrid nanostructures that combine the unique optical properties of this compound with the magnetic properties of other materials. For instance, superparamagnetic iron oxide (Fe₃O₄) nanoparticles have been combined with rare-earth upconversion nanoparticles (UCNPs) like NaYF₄:Yb,Er to create multifunctional nanoparticles for bimodal imaging. thno.org These materials can be used for both magnetic resonance imaging (MRI) and upconversion luminescence (UCL) imaging. thno.org Similarly, Fe₃O₄@SiO₂ nanoparticles have been coated with a layer of Y/Yb,Er(OH)CO₃·H₂O, which upon thermal treatment transforms into the cubic phase of Y₂O₃, resulting in a multifunctional nanostructure with both upconversion luminescent and magnetic properties. thno.org

In the realm of thermal management and camouflage, this compound is being incorporated into flexible composite fabrics. A sandwiched structure combining aluminum foil, yttrium oxide-coated hollow glass microspheres, and polypropylene (B1209903) spunbond nonwoven fabric has been designed for infrared camouflage and self-cleaning applications. bohrium.com The yttrium oxide layer acts as a thermal insulator with high IR reflectivity. bohrium.com

Furthermore, this compound is being investigated as a component in advanced composites for space applications. The implantation of yttrium can produce a stable, protective oxide-based layer that improves the chemical resistance of materials to the harsh space environment. mdpi.com this compound is also used in thermal barrier coatings for various metal alloys, protecting them from high-temperature damage. sfa-oxford.com

The table below summarizes some examples of advanced composites and heterostructures incorporating this compound.

Composite/HeterostructureComponentsKey Properties & Applications
NaYF₄:Yb,Er@Fe₃O₄@Au NaYF₄:Yb,Er, Fe₃O₄, GoldOptical and magnetic properties for multimodality imaging. thno.org
Fe₃O₄@SiO₂@Y₂O₃:Yb,Er Fe₃O₄, SiO₂, Y₂O₃:Yb,ErUpconversion luminescence and magnetic properties for bioimaging and drug delivery. thno.org
Flexible Composite Fabric Aluminum Foil, Y₂O₃-coated Hollow Glass Microspheres, Polypropylene FabricInfrared camouflage, thermal insulation, and self-cleaning. bohrium.com
Ytterbium-implanted Composites Various matrix materialsEnhanced chemical resistance for space applications. mdpi.com
Thermal Barrier Coatings Nickel, Iron, and other transitional metal alloysProtection from high-temperature damage. sfa-oxford.com

In-situ Characterization Techniques for Dynamic Process Monitoring

Understanding the formation and evolution of this compound nanostructures during synthesis is crucial for controlling their final properties. In-situ characterization techniques, which allow for real-time monitoring of physical and chemical changes, are becoming increasingly important in this field. These techniques provide invaluable insights into reaction kinetics, phase transformations, and the growth mechanisms of nanoparticles, enabling researchers to optimize synthesis protocols and achieve desired material characteristics.

One powerful in-situ technique is Fourier-transform infrared (FTIR) spectroscopy. In-situ FTIR has been used to study the coordination of water molecules at the surface of NaYF₄:80%Yb³⁺ nanocrystals during heating and cooling cycles. nih.govresearchgate.net This has provided molecular-level insights into how surface species affect the luminescence properties of the nanocrystals. nih.govresearchgate.net

Transmission electron microscopy (TEM) and related techniques are also vital for in-situ studies. Techniques like bright-field TEM (BFTEM), high-resolution TEM (HRTEM), and high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) allow for the visualization of structural features, such as nanoparticle size and atomic structures, as they evolve. csic.es For example, in-situ monitoring can track the morphological stability of nanocrystals during heating processes. nih.gov

In the context of laser powder bed fusion (LPBF), a type of additive manufacturing, in-situ monitoring systems are used to detect defects during the fabrication process. chalmers.se These systems can include sensors that monitor process radiation and optical tomography to cover the entire build area. chalmers.se While not specific to this compound synthesis, these techniques could be adapted to monitor the formation of this compound components in real-time.

The table below highlights some in-situ characterization techniques and their applications in the study of ytterbium-containing materials.

In-situ TechniqueMonitored Process/PropertyKey Insights Gained
Fourier-Transform Infrared (FTIR) Spectroscopy Surface coordination of water molecules on nanocrystalsUnderstanding the role of surface species in luminescence quenching and activation. nih.govresearchgate.net
Transmission Electron Microscopy (TEM) Morphological stability of nanocrystals during heatingConfirmation of structural integrity during thermal processing. nih.gov
Laser Powder Bed Fusion (LPBF) Monitoring Defect formation during additive manufacturingReal-time detection of process by-products and their influence on material quality. chalmers.se

Bridging Computational Predictions with Experimental Validations

The synergy between computational modeling and experimental validation is a powerful approach for accelerating the discovery and optimization of materials with desired properties. In the context of this compound, this integrated strategy is being employed to understand its fundamental characteristics and to guide the design of new materials for specific applications.

Density-functional theory (DFT) is a widely used computational method for investigating the electronic structure, crystal structure, and physical properties of materials. rsc.orgacs.org For instance, DFT calculations have been used to study the influence of pressure on the crystal structure and phonon modes of ytterbium orthoantimonate (YbSbO₄). rsc.org These calculations provided information on elastic constants and helped to explain the material's high-pressure behavior, which was then compared with experimental results from synchrotron powder X-ray diffraction. rsc.org

In another study, DFT calculations were performed to investigate the properties of higher hydrides of ytterbium at high pressure. acs.org The calculations were used to explore the magnetic and spin-unpolarized models of YbH₃ and to compare the computed molecular volumes with experimental values. acs.org This combination of theory and experiment is crucial for understanding the complex behavior of materials under extreme conditions.

The integration of DFT with machine learning (ML) is an emerging trend that promises to further accelerate materials discovery. arxiv.org By training ML models on large datasets of DFT calculations and experimental results, it is possible to predict the properties of new materials and to optimize their synthesis and performance. arxiv.org This approach can be particularly useful for screening large numbers of potential photocatalysts for applications such as hydrogen production. arxiv.org

The table below provides examples of how computational predictions are being bridged with experimental validations for ytterbium-containing materials.

Computational MethodExperimental TechniqueMaterial SystemKey Findings
Density-Functional Theory (DFT) Synchrotron Powder X-ray DiffractionYtterbium Orthoantimonate (YbSbO₄)Determined the crystal structure, equation of state, and axial compressibilities under high pressure. rsc.org
Density-Functional Theory (DFT) High-Pressure Synthesis and Electrical Conductivity MeasurementsHigher Hydrides of YtterbiumInvestigated the structural and electronic properties of ytterbium hydrides under high pressure. acs.org
DFT and Machine Learning (ML) Various Experimental TechniquesPhotocatalytic MaterialsAccelerating the discovery and optimization of photocatalysts for hydrogen production. arxiv.org

Exploration of this compound in Quantum Technologies

Ytterbium and its compounds, including this compound, are emerging as key materials in the rapidly developing field of quantum technologies. sfa-oxford.com Their unique electronic and optical properties make them promising candidates for a range of applications, from quantum computing to ultra-precise atomic clocks. sfa-oxford.com

In quantum computing, ytterbium isotopes are being used to develop stable qubits, the fundamental building blocks of quantum computers. sfa-oxford.comaemree.com The unique electron properties of ytterbium make it ideal for stabilizing qubits, which enables more reliable and efficient quantum computing systems. aemree.com Ytterbium(III) oxide's optical properties also lend themselves to potential uses in quantum computing, where efficient light manipulation is paramount. chemimpex.com

Ultra-high precision atomic clocks, which are crucial for navigation, defense, and scientific research, are another area where ytterbium is making a significant impact. sfa-oxford.com Atomic clocks based on ytterbium isotopes, such as ytterbium-174, offer unprecedented accuracy. sfa-oxford.com

Furthermore, rare-earth-doped materials, including those containing ytterbium, are being investigated for their potential in creating new devices for quantum technologies like quantum cryptography. Thin films of yttrium oxide doped with rare-earth elements have shown promise as a technological platform for developing thin-film quantum technologies. These materials could be used to store or transmit information in the form of optical qubits. techno-science.net

The table below summarizes the applications of ytterbium and this compound in quantum technologies.

Quantum Technology ApplicationRole of Ytterbium/Ytterbium OxideKey Advantages
Quantum Computing Development of stable qubits. sfa-oxford.comaemree.comUnique electron properties for qubit stabilization. aemree.com Efficient light manipulation. chemimpex.com
Atomic Clocks Used in ultra-high precision atomic clocks. sfa-oxford.comUnprecedented accuracy for navigation and research. sfa-oxford.com
Quantum Cryptography & Communication Development of new materials for quantum devices. Potential for storing and transmitting information as optical qubits. techno-science.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing nanomaterials. This "green chemistry" approach aims to reduce or eliminate the use and generation of hazardous substances, making the production of materials like this compound safer and more eco-friendly.

One of the most promising green synthesis routes involves the use of biological entities, such as plant extracts, as reducing and capping agents. worldscientific.comresearchgate.net For example, this compound nanoparticles have been synthesized using Couroupita guianensis leaf extract through a hydrothermal method. researchgate.net This biosynthesis method is considered a sustainable and efficient alternative to conventional chemical methods, as it is free from toxic chemicals and less expensive. worldscientific.comresearchgate.net

The use of ionic liquids in conjunction with plant extracts is another innovative green synthesis approach. rsc.org Ionic liquids can act as stabilizers in the synthesis of this compound nanoparticles, leading to materials with enhanced biomedical properties. rsc.org

While green synthesis methods offer significant advantages, there are still challenges to overcome. These include issues with solvent selection, controlling the morphology of the nanomaterials, and scaling up production for industrial applications. researchgate.net Much of the research in this area is still in the laboratory phase. researchgate.net

The table below highlights some of the green chemistry approaches being explored for the synthesis of this compound.

Green Synthesis ApproachKey Reagents/MethodsAdvantagesChallenges
Biosynthesis using Plant Extracts Couroupita guianensis leaf extract, hydrothermal method. researchgate.netSustainable, efficient, free from toxic chemicals, less expensive. worldscientific.comresearchgate.netControl of nanoparticle morphology, scalability. researchgate.net
Ionic Liquid-Assisted Synthesis Imidazolium ionic liquid, A. paniculata leaves extract. rsc.orgEnvironmentally friendly, produces nanoparticles with tunable morphology and enhanced biomedical properties. rsc.orgCost of ionic liquids, optimization of reaction conditions.

Addressing Challenges in Large-Scale Production and Application Integration

While this compound holds immense promise for a wide range of applications, several challenges need to be addressed to enable its large-scale production and seamless integration into industrial processes. These challenges span the entire supply chain, from the sourcing of raw materials to the manufacturing of final products.

One of the primary challenges is the complexity and geopolitical sensitivity of the global rare earth supply chain. pmarketresearch.com High-purity this compound, the starting material for many applications, is derived from rare earth element deposits, with a significant portion of production historically concentrated in a few countries. pmarketresearch.com This can lead to price volatility and supply security risks for new and established players in the market. pmarketresearch.com

The production of specific ytterbium isotopes, which are crucial for applications like nuclear medicine, is technologically complex and capital-intensive. pmarketresearch.com Methods like Atomic Vapor Laser Isotope Separation (AVLIS) and advanced gas centrifuges require specialized expertise and significant financial investment, creating high barriers to entry for new producers. pmarketresearch.com

Even for non-isotopic applications, scaling up the synthesis of this compound nanostructures from the laboratory to an industrial scale presents significant hurdles. researchgate.net Maintaining control over particle size, morphology, and purity during large-scale production is a major challenge that requires further research and development. researchgate.net

Integrating this compound into final products also poses challenges. For example, in the development of transparent ceramics, achieving a homogeneous distribution of the dopant without significant grain growth is a delicate balancing act. diva-portal.org Similarly, ensuring the long-term stability and performance of this compound-containing composites and devices under real-world operating conditions is an ongoing area of research. mdpi.com

The table below summarizes some of the key challenges in the large-scale production and application integration of this compound.

Challenge AreaSpecific ChallengesPotential Solutions/Research Directions
Supply Chain & Raw Materials Geopolitical sensitivity of rare earth supply, price volatility. pmarketresearch.comDiversification of supply sources, development of recycling technologies.
Isotope Separation High technological complexity, large capital investment. pmarketresearch.comDevelopment of more efficient and cost-effective separation techniques.
Large-Scale Synthesis Maintaining control over nanostructure morphology and purity. researchgate.netOptimization of synthesis parameters for industrial-scale reactors, development of continuous flow synthesis methods.
Application Integration Achieving homogeneous dopant distribution, ensuring long-term stability. diva-portal.orgmdpi.comAdvanced processing techniques (e.g., hot isostatic pressing), development of protective coatings and encapsulation methods.

Q & A

Q. What fundamental physicochemical properties of Yb₂O₃ make it suitable for high-temperature applications?

Yb₂O₃ exhibits a high melting point (2346°C), exceptional thermal stability, and insolubility in water and cold acids, making it ideal for extreme environments. Its cubic C-type sesquioxide structure provides mechanical robustness, while its high density (9.17 g/cm³) and thermal neutron absorption capacity are critical in nuclear reactor control rods .

Q. What synthesis methods yield high-purity Yb₂O₃ for academic research?

Key methodologies include:

  • Precipitation : Yb³⁺ salts (e.g., oxalate or hydroxide) are precipitated and calcined (800–1000°C) to achieve >99.9% purity.
  • Sol-gel processes : Ytterbium alkoxides form colloidal solutions, enabling nanoscale particle control.
  • Hydrothermal synthesis : Conducted under controlled pH and temperature to produce phase-pure nanoparticles. Solvent extraction and ion exchange isolate Yb³⁺ from other rare earth impurities .

Q. How is Yb₂O₃ characterized for phase purity and structural analysis?

X-ray diffraction (XRD) identifies the cubic C-type structure, while energy-dispersive X-ray spectroscopy (EDX) confirms elemental composition. Thermogravimetric analysis (TGA) monitors decomposition during calcination, and Brunauer-Emmett-Teller (BET) surface area analysis evaluates porosity .

Advanced Research Questions

Q. How do spectroscopic techniques optimize Yb₂O₃-doped laser materials for ultrashort pulse generation?

Spectroscopic analysis of Yb³⁺ energy transitions (e.g., ²F₅/₂ → ²F₇/₂) guides crystal field engineering to maximize emission tunability (950–1080 nm). Pump-probe setups with diode lasers (980 nm) quantify upper-state lifetimes (>1 ms) and minimize quantum defects, enabling high-power operation with minimal thermal lensing . Haumesser et al. validated this using seven Yb-doped crystalline materials .

Q. What strategies mitigate phase segregation in Yb₂O₃-based nanocomposites for photovoltaics?

Co-precipitation with ZnO or Fe₂O₃ under solvothermal conditions (200°C, 24 h) promotes homogeneous mixing. Rietveld refinement of XRD patterns quantifies phase ratios, and EDX mapping confirms atomic dispersion. Annealing at 500°C in N₂ enhances interfacial bonding but risks YbOCl secondary phases .

Q. How does Yb₂O₃ doping modify dielectric properties in ceramics for 5G applications?

Adding 5–10 wt% Yb₂O₃ to Al₂O₃ matrices via spark plasma sintering (1500°C, 50 MPa) reduces dielectric loss (tan δ < 0.001 at 28 GHz) by suppressing oxygen vacancies. Impedance spectroscopy reveals grain boundary passivation, while finite-element modeling correlates Yb³⁺ concentration with permittivity tuning (ε_r = 9–12) .

Q. What advanced techniques resolve oxygen vacancy ordering in non-stoichiometric Yb₂O₃₋δ?

Synchrotron X-ray pair distribution function (PDF) analysis (0.5 Å resolution) identifies vacancy clusters. Coupled with in situ Raman spectroscopy (up to 1000°C), this quantifies δ-dependent phase transitions from cubic to anion-deficient fluorite derivatives . Neutron diffraction distinguishes Yb²⁺/Yb³⁺ ratios in Ar-annealed samples .

Q. How do interfacial dynamics in Yb₂O₃-coated Li-ion cathodes enhance cyclability?

Atomic layer deposition (ALD) of 2 nm Yb₂O₃ on NMC811 surfaces reduces transition metal dissolution by 70% during 4.5 V cycling. In situ XRD shows suppressed lattice oxygen loss, while electrochemical impedance spectroscopy (EIS) attributes improved capacity retention (>200 cycles) to stabilized interphases .

Q. What mechanistic insights guide Yb₂O₃-based contrast agents for multimodal imaging?

Solvothermal synthesis of Yb₂O₃@Fe₃O₄ core-shell nanoparticles (180°C, 12 h) enables T₂-weighted MRI and CT contrast. Surface PEGylation enhances biocompatibility, and XANES spectroscopy confirms Yb³⁺ stability in physiological conditions. In vivo studies show 3x higher tumor uptake versus Gd-based agents .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in synthesis outcomes (e.g., YbOCl phases in solvothermal reactions) require cross-validation using XRD, EDX, and TGA .
  • Experimental Design : For laser materials, optimize Yb³⁺ doping levels (1–5 at%) to balance emission bandwidth and thermal conductivity .
  • Data Interpretation : Use Rietveld refinement to deconvolute overlapping XRD peaks in multiphase systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.